molecular formula C58H69ClN12O9S2 B15141186 PRL 3195

PRL 3195

Cat. No.: B15141186
M. Wt: 1177.8 g/mol
InChI Key: RENOENXJSIVTHJ-PCBWRSKKSA-N
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Description

PRL 3195 is a useful research compound. Its molecular formula is C58H69ClN12O9S2 and its molecular weight is 1177.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C58H69ClN12O9S2

Molecular Weight

1177.8 g/mol

IUPAC Name

(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-11-methyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C58H69ClN12O9S2/c1-33(72)50-57(79)69-48(54(76)65-44(51(62)73)26-35-16-19-37-11-3-4-12-38(37)24-35)32-82-81-31-47(68-52(74)42(61)25-34-17-20-40(59)21-18-34)55(77)66-45(27-36-10-9-23-63-29-36)53(75)67-46(28-39-30-64-43-14-6-5-13-41(39)43)58(80)71(2)49(56(78)70-50)15-7-8-22-60/h3-6,9-14,16-21,23-24,29-30,33,42,44-50,64,72H,7-8,15,22,25-28,31-32,60-61H2,1-2H3,(H2,62,73)(H,65,76)(H,66,77)(H,67,75)(H,68,74)(H,69,79)(H,70,78)/t33-,42+,44+,45+,46-,47-,48+,49+,50+/m1/s1

InChI Key

RENOENXJSIVTHJ-PCBWRSKKSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N1)CCCCN)C)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)N)C(=O)N[C@@H](CC6=CC7=CC=CC=C7C=C6)C(=O)N)O

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CCCCN)C)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)NC(CC6=CC7=CC=CC=C7C=C6)C(=O)N)O

Origin of Product

United States

Foundational & Exploratory

No Publicly Available Data on the Mechanism of Action for PRL-3195

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific literature and clinical trial databases, no information was found regarding a compound designated as PRL-3195. The search for its mechanism of action, preclinical data, and any associated clinical studies did not yield any relevant results.

The initial investigation included queries for "PRL-3195 mechanism of action," "PRL-3195 preclinical studies," "PRL-3195 clinical trials," and "PRL-3195 pharmacology." The search results pointed to information on other unrelated therapeutic agents, including:

  • PRT3645, PRT2527, and a SMARCA2/BRM degrader from Prelude Therapeutics' oncology pipeline.[1]

  • Inhaled nitric oxide for the treatment of pulmonary hypertension associated with COPD (NCT01728220).[2]

  • PRL-02 , a depot formulation for advanced prostate cancer, which is undergoing a Phase 1/2a clinical trial.[3]

It is possible that PRL-3195 is an internal designation for a compound in very early-stage development with no data disclosed in the public domain, a misnomer, or a discontinued project.

Due to the complete absence of information, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, or visualizations of signaling pathways. Further analysis and reporting on the core requirements are contingent on the future availability of scientific data regarding PRL-3195.

References

PRL-3195: A Comprehensive Technical Guide to its Binding Affinity for the Somatostatin Receptor Subtype 5 (sst5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the synthetic peptide PRL-3195 for the human somatostatin receptor subtype 5 (sst5). The document outlines quantitative binding data, detailed experimental methodologies for affinity determination, and a visualization of the sst5 signaling pathway.

Quantitative Binding Affinity Data

PRL-3195 is a somatostatin receptor antagonist with a high affinity for the sst5 receptor. The binding affinities, expressed as inhibitor constant (Ki) values, for PRL-3195 against various human somatostatin receptor subtypes are summarized below. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeKi (nM)
sst56[1][2]
sst217[1][2]
sst366[1][2]
sst11000[1][2]
sst41000[1][2]

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of PRL-3195 for sst5 is typically achieved through a competitive radioligand binding assay. The following is a generalized, yet detailed, protocol that forms the basis of such an investigation.

Membrane Preparation
  • Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human sst5 receptor are cultured to confluence.

  • Homogenization: Cells are harvested and suspended in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifugation: The cell suspension is homogenized and then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • Washing and Storage: The membrane pellet is washed with fresh buffer and re-centrifuged. The final pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA). The prepared membranes are then stored at -80°C until use.

Competitive Binding Assay
  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed concentration of a radiolabeled ligand that binds to sst5 (e.g., [125I]-labeled somatostatin-28).

    • Increasing concentrations of the unlabeled competitor compound, PRL-3195.

    • A fixed amount of the prepared cell membranes expressing sst5.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors).

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This process separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters is quantified using a scintillation counter.

Data Analysis
  • IC50 Determination: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of PRL-3195. A sigmoidal dose-response curve is fitted to the data to determine the concentration of PRL-3195 that inhibits 50% of the specific radioligand binding (the IC50 value).

  • Ki Calculation: The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

sst5 Signaling Pathway

The somatostatin receptor subtype 5 (sst5) is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it primarily couples to inhibitory G-proteins (Gαi/o) to initiate downstream signaling cascades.

sst5_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm sst5 sst5 Receptor G_protein Gαi/o sst5->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation ERK ERK1/2 G_protein->ERK Inhibition cAMP cAMP AC->cAMP Production Ca2_plus [Ca²⁺]i PLC->Ca2_plus Increase Secretion Hormone Secretion cAMP->Secretion Inhibition Ca2_plus->Secretion Modulation Proliferation Cell Proliferation ERK->Proliferation Inhibition

Caption: sst5 receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the binding affinity of a compound like PRL-3195.

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (sst5-expressing cells) membrane_prep 2. Membrane Preparation (Homogenization & Centrifugation) cell_culture->membrane_prep incubation 3. Incubation (Membranes + Radioligand + PRL-3195) membrane_prep->incubation filtration 4. Filtration (Separate bound from free ligand) incubation->filtration quantification 5. Quantification (Scintillation Counting) filtration->quantification analysis 6. Data Analysis (IC50 determination & Ki calculation) quantification->analysis

Caption: Radioligand binding assay workflow.

References

PRL-3195: A Potent and Selective Somatostatin Receptor 5 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PRL-3195 is a synthetic peptide analog that acts as a potent and selective antagonist for the somatostatin receptor subtype 5 (SSTR5). This document provides a comprehensive technical overview of PRL-3195, including its binding affinity, functional activity, and the experimental methodologies used for its characterization. The high affinity and selectivity of PRL-3195 for SSTR5 make it a valuable research tool for investigating the physiological roles of this receptor and a potential therapeutic candidate for diseases where SSTR5 antagonism is beneficial, such as diabetes and certain endocrine disorders. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of somatostatin receptors and the therapeutic potential of their antagonists.

Introduction to Somatostatin Receptor 5 (SSTR5)

The somatostatin receptor family comprises five distinct G protein-coupled receptors (SSTR1-5) that mediate the diverse physiological effects of the peptide hormone somatostatin. SSTR5 is prominently expressed in the pituitary gland, pancreatic islets, and the gastrointestinal tract. Its activation by somatostatin leads to the inhibition of hormone secretion, including growth hormone, prolactin, insulin, and glucagon-like peptide-1 (GLP-1). Due to its role in regulating key metabolic hormones, SSTR5 has emerged as a significant target for therapeutic intervention in conditions such as acromegaly, neuroendocrine tumors, and type 2 diabetes. The development of selective SSTR5 antagonists like PRL-3195 is crucial for elucidating the specific functions of this receptor and for creating targeted therapies with improved efficacy and reduced side effects.

Quantitative Data for PRL-3195

The following tables summarize the key quantitative data characterizing the binding affinity and functional activity of PRL-3195.

Table 1: Binding Affinity of PRL-3195 for Human Somatostatin Receptors [1]

Receptor SubtypeBinding Affinity (Ki, nM)
hSSTR11000
hSSTR217
hSSTR366
hSSTR41000
hSSTR5 6

Data from radioligand binding assays using membranes from CHO-K1 cells expressing the respective human somatostatin receptor subtypes.

Table 2: Functional Activity of PRL-3195 [1]

AssaySpeciesTissueEffectED50 (nM)
Aorta Ring ContractionRatThoracic AortaInhibition of human urotensin II-induced phasic oscillations24

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Somatostatin Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of PRL-3195 for the five human somatostatin receptor subtypes.

Objective: To determine the binding affinity of PRL-3195 for hSSTR1, hSSTR2, hSSTR3, hSSTR4, and hSSTR5.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably transfected to express one of the five human somatostatin receptor subtypes (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5).

  • Radioligand: [125I-Tyr11]-Somatostatin-14.

  • Competitor: PRL-3195.

  • Non-specific Binding Control: Unlabeled Somatostatin-14 (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml bovine serum albumin (BSA), and a protease inhibitor cocktail (e.g., bacitracin 0.5 mg/ml).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture the specific hSSTR-expressing CHO-K1 cells to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in triplicate for each concentration of PRL-3195:

      • 50 µl of assay buffer (for total binding).

      • 50 µl of unlabeled Somatostatin-14 (1 µM final concentration, for non-specific binding).

      • 50 µl of varying concentrations of PRL-3195.

    • Add 50 µl of [125I-Tyr11]-Somatostatin-14 to all wells (final concentration typically near its Kd value).

    • Add 100 µl of the prepared cell membrane suspension (containing a predetermined amount of protein, e.g., 20-50 µg) to each well.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration of the assay mixture through the glass fiber filters using the cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the PRL-3195 concentration.

    • Determine the IC50 value (the concentration of PRL-3195 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This protocol outlines a functional assay to assess the antagonist activity of PRL-3195 at SSTR5 by measuring its ability to reverse the agonist-mediated inhibition of cAMP production.

Objective: To determine the functional antagonist potency of PRL-3195 at the hSSTR5 receptor.

Materials:

  • Cell Line: CHO-K1 cells stably expressing hSSTR5.

  • Agonist: Somatostatin-14.

  • Antagonist: PRL-3195.

  • Stimulant: Forskolin.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).

  • Assay Medium: Serum-free cell culture medium containing 0.5 mM IBMX.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Preparation:

    • Seed the hSSTR5-expressing CHO-K1 cells in a 96-well plate and grow to near confluency.

    • On the day of the experiment, aspirate the growth medium and pre-incubate the cells with assay medium for 30 minutes at 37°C.

  • Antagonist and Agonist Incubation:

    • Prepare serial dilutions of PRL-3195.

    • Add the different concentrations of PRL-3195 to the wells and incubate for 15-30 minutes at 37°C.

    • Add a fixed concentration of Somatostatin-14 (typically its EC80 concentration for cAMP inhibition) to the wells already containing the antagonist.

  • Stimulation and Lysis:

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase and induce cAMP production.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells according to the protocol of the chosen cAMP detection kit.

  • cAMP Measurement:

    • Measure the intracellular cAMP levels using the selected detection kit and a plate reader.

  • Data Analysis:

    • Construct a dose-response curve by plotting the cAMP concentration against the logarithm of the PRL-3195 concentration.

    • Determine the IC50 value of PRL-3195 for the reversal of agonist-induced inhibition of cAMP accumulation.

Isolated Rat Thoracic Aorta Ring Contraction Assay

This ex vivo protocol is used to evaluate the functional effect of PRL-3195 on vascular tissue.[1]

Objective: To determine the potency of PRL-3195 in inhibiting urotensin II-induced vascular contractions.

Materials:

  • Animals: Male Sprague-Dawley rats.

  • Tissue: Thoracic aorta.

  • Inducing Agent: Human urotensin II.

  • Inhibitor: PRL-3195.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂ at 37°C.

  • Organ Bath System: Equipped with isometric force transducers.

Procedure:

  • Tissue Preparation:

    • Euthanize the rat and carefully dissect the thoracic aorta.

    • Place the aorta in ice-cold PSS.

    • Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in width.

  • Organ Bath Mounting:

    • Mount the aortic rings in the organ baths containing PSS, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

    • Connect the rings to isometric force transducers to record changes in tension.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with PSS changes every 15 minutes.

  • Experimental Protocol:

    • After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability.

    • Wash the rings and allow them to return to baseline tension.

    • Pre-incubate the aortic rings with varying concentrations of PRL-3195 for a specified period (e.g., 20-30 minutes).

    • Induce phasic contractions by adding a fixed concentration of human urotensin II.

    • Record the contractile responses.

  • Data Analysis:

    • Measure the amplitude of the urotensin II-induced contractions in the presence and absence of PRL-3195.

    • Express the inhibitory effect of PRL-3195 as a percentage of the control response to urotensin II.

    • Construct a dose-response curve and calculate the ED50 value (the effective dose of PRL-3195 that causes 50% of the maximal inhibition).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of SSTR5 and a general workflow for characterizing an SSTR5 antagonist.

SSTR5_Signaling_Pathway SSTR5 Signaling Pathway SST Somatostatin SSTR5 SSTR5 Receptor SST->SSTR5 Binds to Gi Gi Protein SSTR5->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Inhibition of Hormone Secretion PKA->CellularResponse Leads to PRL3195 PRL-3195 (Antagonist) PRL3195->SSTR5 Blocks

Caption: SSTR5 Signaling Pathway.

Antagonist_Characterization_Workflow SSTR5 Antagonist Characterization Workflow start Start binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (cAMP) (Determine IC50/Potency) binding_assay->functional_assay selectivity Selectivity Profiling (vs. other SSTRs) binding_assay->selectivity ex_vivo Ex Vivo Tissue Assay (e.g., Aorta Contraction) functional_assay->ex_vivo data_analysis Data Analysis and Pharmacological Profile selectivity->data_analysis in_vivo In Vivo Studies (e.g., Glucose Tolerance Test) ex_vivo->in_vivo in_vivo->data_analysis end End data_analysis->end

Caption: SSTR5 Antagonist Characterization Workflow.

Conclusion

PRL-3195 is a valuable pharmacological tool characterized by its high affinity and selectivity for the somatostatin receptor subtype 5. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the fields of endocrinology, pharmacology, and drug discovery. The detailed methodologies offer a foundation for the in vitro and ex vivo characterization of SSTR5 antagonists, while the summarized data highlights the potential of PRL-3195 for further investigation as a therapeutic agent. Future studies should focus on the in vivo efficacy and pharmacokinetic properties of PRL-3195 to fully assess its therapeutic potential.

References

An In-depth Technical Guide to PRL-3195: A Potent Somatostatin Receptor Subtype 5 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRL-3195 is a synthetic cyclic octapeptide and a potent antagonist of the human somatostatin receptor subtype 5 (sst5). As a somatostatin-14 analog, it exhibits high affinity for sst5, with lower affinity for other somatostatin receptor subtypes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of PRL-3195. Detailed experimental protocols for its synthesis and characterization, alongside an examination of the sst5 signaling pathway it modulates, are presented to support further research and drug development efforts.

Chemical Structure and Properties

PRL-3195 is a cyclic octapeptide with a disulfide bond between two cysteine residues. Its chemical structure and properties are fundamental to its biological activity.

Chemical Structure

The primary amino acid sequence of PRL-3195 is H-p-Chloro-Phe-D-Cys-β-(3-pyridyl)-Ala-D-Trp-N-Me-Lys-Thr-Cys-2-Nal-NH2, with a disulfide bond connecting the two cysteine residues.

PRL_3195_Sequence cluster_peptide PRL-3195 Amino Acid Sequence pClPhe p-Chloro-Phe DCys1 D-Cys pClPhe->DCys1 Pal β-(3-pyridyl)-Ala DCys1->Pal Cys2 Cys DCys1->Cys2 Disulfide Bond DTrp D-Trp Pal->DTrp NMeLys N-Me-Lys DTrp->NMeLys Thr Thr NMeLys->Thr Thr->Cys2 Nal 2-Nal-NH2 Cys2->Nal

Caption: Linear sequence and disulfide linkage of PRL-3195.

Physicochemical Properties

Specific experimentally determined physicochemical properties such as melting point, boiling point, and pKa for PRL-3195 are not widely published. However, based on its peptide nature and the presence of ionizable groups, its solubility is expected to be pH-dependent. The following table summarizes known and predicted properties.

PropertyValueSource
Molecular Formula C58H69ClN12O9S2Internal Data
Molecular Weight 1177.85 g/mol Internal Data
Appearance White powderInternal Data
Purity (by HPLC) ≥95.0%Internal Data
Predicted Isoelectric Point (pI) Predicted using online peptide analysis tools
Predicted Hydrophobicity Predicted using online peptide analysis tools
Solubility To be determined experimentally

Biological Activity and Mechanism of Action

PRL-3195 functions as a selective antagonist for the human somatostatin receptor subtype 5 (sst5), a member of the G protein-coupled receptor (GPCR) family.

Receptor Binding Affinity

PRL-3195 exhibits a high affinity for sst5, with progressively lower affinities for sst2, sst3, sst1, and sst4. This selectivity is crucial for its targeted biological effects.

Receptor SubtypeKi (nM)
sst5 6
sst2 17
sst3 66
sst1 1000
sst4 1000
Signaling Pathways

The sst5 receptor is primarily coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, it typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, PRL-3195 competitively binds to sst5, preventing the binding of endogenous somatostatin or other agonists, thereby blocking this inhibitory signaling cascade.

sst5_signaling_pathway cluster_membrane Plasma Membrane sst5 sst5 Receptor G_protein Gi/o Protein sst5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP PRL3195 PRL-3195 (Antagonist) PRL3195->sst5 Blocks Binding Somatostatin Somatostatin (Agonist) Somatostatin->sst5 Binds & Activates ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response Phosphorylates & Modulates

Caption: Antagonistic action of PRL-3195 on the sst5 signaling pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate synthesis and characterization of PRL-3195.

Solid-Phase Peptide Synthesis of PRL-3195

A detailed, specific protocol for the synthesis of PRL-3195 has not been found in the public domain. However, a representative solid-phase peptide synthesis (SPPS) protocol for cyclic somatostatin analogs is outlined below.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection1 2. Fmoc Deprotection Resin->Fmoc_Deprotection1 Coupling1 3. Amino Acid Coupling Fmoc_Deprotection1->Coupling1 Wash1 4. Washing Coupling1->Wash1 Repeat 5. Repeat Steps 2-4 for each Amino Acid Wash1->Repeat Cyclization 6. On-Resin Cyclization (Disulfide Bond Formation) Repeat->Cyclization Cleavage 7. Cleavage from Resin Cyclization->Cleavage Purification 8. Purification (e.g., HPLC) Cleavage->Purification Characterization 9. Characterization (e.g., Mass Spectrometry) Purification->Characterization

Caption: General workflow for solid-phase synthesis of cyclic peptides.

Methodology:

  • Resin Preparation: A suitable solid support, such as a Rink Amide resin, is swelled in an appropriate solvent (e.g., dimethylformamide, DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected resin.

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the PRL-3195 sequence.

  • On-Resin Cyclization: After the linear peptide is assembled, the side-chain protecting groups of the two cysteine residues are selectively removed, and the disulfide bond is formed using an oxidizing agent (e.g., iodine or air oxidation).

  • Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified PRL-3195 is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to determine its purity.

Radioligand Displacement Assay for sst5

A specific experimental protocol for determining the binding affinity of PRL-3195 to sst5 has not been identified. The following is a representative radioligand displacement assay protocol commonly used for GPCRs.

Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation (from cells expressing sst5) Incubation 2. Incubation with Radioligand and PRL-3195 Membrane_Prep->Incubation Separation 3. Separation of Bound and Free Radioligand (Filtration) Incubation->Separation Counting 4. Quantification of Radioactivity Separation->Counting Analysis 5. Data Analysis (IC50 and Ki determination) Counting->Analysis

Caption: Workflow for a radioligand displacement binding assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from a cell line stably expressing the human sst5 receptor (e.g., CHO-K1 or HEK293 cells).

  • Incubation: In a multi-well plate, a fixed concentration of a suitable radiolabeled somatostatin analog with high affinity for sst5 (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled PRL-3195. Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., somatostatin-14).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of PRL-3195 that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

PRL-3195 is a valuable research tool for investigating the physiological and pathophysiological roles of the sst5 receptor. Its high affinity and selectivity make it a promising lead compound for the development of novel therapeutics targeting conditions where sst5 is implicated. The information and protocols provided in this guide are intended to facilitate further research into the chemical and biological properties of this potent sst5 antagonist. Further experimental validation of its physicochemical properties and detailed elucidation of its downstream signaling effects will be crucial for its potential clinical translation.

An In-depth Technical Guide on the Role of PRL-3195 and PRL-3 in Cancer Research, with a Focus on Neuroendocrine Tumors

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Initial research indicates a potential ambiguity between the queried molecule, PRL-3195 , and a similarly named but distinct oncoprotein, PRL-3 (Phosphatase of Regenerating Liver-3) . This guide will first address the available data on PRL-3195 and then provide a comprehensive overview of PRL-3, which, given the depth of the user's request, is likely the intended subject of interest for researchers in oncology.

Part 1: PRL-3195 - A Somatostatin Receptor Antagonist

PRL-3195 is identified in scientific literature and commercial databases as a somatostatin receptor antagonist. Somatostatin receptors are frequently overexpressed in neuroendocrine tumors (NETs), making them a key target for both imaging and therapy. Antagonists of these receptors are being explored for their potential in diagnostic and therapeutic applications.

Data Presentation: Binding Affinity of PRL-3195

The primary quantitative data available for PRL-3195 is its binding affinity (Ki) to human somatostatin receptors (sst). A lower Ki value indicates a higher binding affinity.

Receptor SubtypeBinding Affinity (Ki) in nM
hsst11000
hsst217
hsst366
hsst41000
hsst56

Data sourced from multiple commercial suppliers and research databases.[1][2][3][4][5][6][7][8][9]

Due to the limited publicly available research on PRL-3195's specific role in neuroendocrine tumor biology beyond its receptor binding profile, a more detailed analysis of its mechanism of action, experimental protocols, and signaling pathways is not feasible at this time.

Part 2: PRL-3 (PTP4A3) - A Key Player in Cancer Metastasis

Phosphatase of Regenerating Liver-3 (PRL-3), also known as PTP4A3, is a dual-specificity protein tyrosine phosphatase that is well-documented for its role in promoting cancer progression, particularly metastasis.[10][11] Its overexpression has been correlated with poor prognosis in numerous cancers.[12] While extensive research directly on PRL-3 in neuroendocrine tumors is still emerging, its fundamental role in oncogenic signaling pathways makes it a person of significant interest for all cancer researchers.

Data Presentation: PRL-3 in Cancer

Table 2: PRL-3 Overexpression in Various Human Cancers

Cancer TypeFrequency of High PRL-3 ExpressionCorrelation with Metastasis/Poor Prognosis
Colorectal Cancer~44.6% in primary tumors, significantly higher in metastases[13]Associated with liver and lung metastases[13]
Gastric CancerHigh expression linked to tumor progressionCorrelated with poor prognosis
Breast CancerOverexpressed in 70-75% of tumorsAssociated with adverse disease outcome
Liver CancerFrequently overexpressedPromotes proliferation, migration, and adhesion[12]
Ovarian & Cervical CancerHigh expression observedLinked to cancer progression[12]
Lung CancerFrequently overexpressedFacilitates adaptation to hypoxic microenvironment[14]

Table 3: Effects of PRL-3 Modulation on Cancer Cell Phenotypes

Experimental ApproachCell Line(s)Observed Effect
PRL-3 OverexpressionChinese Hamster Ovary (CHO)Increased cell motility, invasion, and metastasis[13]
siRNA-mediated knockdown of PRL-3DLD-1 (human colon cancer)Suppressed metastatic tumor formation in vivo[13]
PRL-3 OverexpressionGlioma cellsPromoted cell migration and invasion[15]
PRL-3 KnockdownVarious (ovarian, lung, gastric, colorectal, leukemia)Significantly hindered cancer cell growth[12]
Experimental Protocols

Detailed methodologies are crucial for the study of PRL-3. Below are protocols for key experiments.

1. Western Blotting for PRL-3 Protein Expression

This protocol is used to detect and quantify the amount of PRL-3 protein in cell lysates.

  • Sample Preparation (Cell Lysis):

    • Culture cells to the desired confluency.

    • Place the culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS and add ice-cold RIPA lysis buffer.

    • Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.

    • Agitate for 30 minutes at 4°C.

    • Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to PRL-3 overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[16][17][18]

2. Transwell Cell Migration and Invasion Assay

This assay quantifies the migratory and invasive potential of cancer cells in response to PRL-3 expression.

  • Cell Preparation:

    • Culture cells and, if applicable, transfect with PRL-3 expression vectors or siRNA.

    • After 24-48 hours, serum-starve the cells for 12-24 hours.

    • Harvest the cells using trypsin and resuspend them in a serum-free medium.

  • Assay Procedure:

    • Use Transwell inserts with an 8 µm pore size membrane. For invasion assays, coat the membrane with a layer of Matrigel.

    • Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

    • Seed a defined number of cells (e.g., 1 x 10^5) in serum-free medium into the upper chamber of the Transwell insert.[13]

    • Incubate for a period that allows for cell migration/invasion (typically 12-48 hours).

    • After incubation, remove the non-migrated cells from the top of the membrane with a cotton swab.

    • Fix the cells that have migrated to the bottom of the membrane with methanol and stain with crystal violet.

    • Count the stained cells in several microscopic fields to quantify migration or invasion.

Mandatory Visualizations: Signaling Pathways and Workflows

PRL-3 Signaling Pathways

PRL-3 promotes tumorigenesis by activating several key signaling pathways.[12][19]

PRL3_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRL-3 PRL-3 PI3K PI3K PRL-3->PI3K Activates Src Src PRL-3->Src Activates RTK Receptor Tyrosine Kinase (e.g., EGFR) RTK->PI3K MAPK MAPK/ERK RTK->MAPK Integrin Integrin Integrin->Src Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription MAPK->Transcription JAK JAK STAT3 STAT3 JAK->STAT3 STAT3->Transcription Src->STAT3 Cell_Outcomes Proliferation, Invasion, Metastasis, Angiogenesis

Caption: Overview of major signaling pathways activated by PRL-3.

PRL-3 and the p38 MAPK Stress Response Pathway

PRL-3 can dephosphorylate and inactivate p38 MAPK, promoting cell survival under stress conditions like hypoxia.[14]

PRL3_p38_Pathway Stress Tumor Microenvironment Stress (e.g., Hypoxia) p38_MAPK p38 MAPK Stress->p38_MAPK Activates Apoptosis Apoptosis p38_MAPK->Apoptosis Induces PRL-3 PRL-3 PRL-3->p38_MAPK Dephosphorylates (Inactivates)

Caption: PRL-3 negatively regulates the p38 MAPK stress pathway.

Experimental Workflow for Studying PRL-3 Function

The following diagram illustrates a typical workflow for investigating the role of PRL-3 in cancer cell migration.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Cell_Culture Culture Cancer Cell Line Transfection Transfect with: - PRL-3 Vector (Overexpression) - siRNA for PRL-3 (Knockdown) - Control Vector/siRNA Cell_Culture->Transfection Western_Blot Confirm PRL-3 levels via Western Blot Transfection->Western_Blot Transwell_Assay Perform Transwell Migration/Invasion Assay Transfection->Transwell_Assay Quantification Quantify Migrated/ Invaded Cells Transwell_Assay->Quantification Conclusion Draw Conclusion on PRL-3's Role in Motility Quantification->Conclusion

Caption: Workflow for analyzing PRL-3's role in cell migration.

References

An In-Depth Technical Guide to Investigating Growth Hormone Regulation with PRL-3195

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PRL-3195, a selective somatostatin receptor antagonist, and its role in the investigation of growth hormone (GH) regulation. PRL-3195, by virtue of its high affinity for somatostatin receptor subtype 5 (sst5), offers a unique tool to probe the intricate mechanisms governing GH secretion. This document details the molecular profile of PRL-3195, the signaling pathways it modulates, and methodologies for its experimental application. Quantitative data is presented in structured tables, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction: The Role of Somatostatin in Growth Hormone Regulation

The secretion of growth hormone from the anterior pituitary gland is a tightly regulated process, primarily controlled by the stimulatory effects of Growth Hormone-Releasing Hormone (GHRH) and the inhibitory influence of somatostatin (SST). Somatostatin exerts its effects by binding to a family of five G-protein coupled receptors (GPCRs), designated sst1 through sst5. In the context of GH regulation, sst2 and sst5 are the predominant subtypes expressed on pituitary somatotrophs[1][2].

Activation of these receptors by endogenous somatostatin triggers a cascade of intracellular events that ultimately suppress GH release. This inhibitory signaling is crucial for maintaining physiological GH homeostasis. The development of subtype-selective ligands for somatostatin receptors has been instrumental in dissecting the specific roles of each receptor in various physiological processes.

PRL-3195: A Selective Somatostatin Receptor Antagonist

PRL-3195 is a synthetic peptide analog of somatostatin that acts as a competitive antagonist at somatostatin receptors. Unlike somatostatin agonists which mimic the inhibitory effects of the natural ligand, PRL-3195 blocks the binding of endogenous somatostatin, thereby disinhibiting the signaling pathways that suppress GH secretion.

Molecular Profile and Receptor Binding Affinity

PRL-3195 exhibits a distinct binding profile across the five human somatostatin receptor subtypes. Its antagonist properties are characterized by its binding affinity (Ki), with lower values indicating a stronger interaction. The compound shows a notable preference for sst5, sst2, and sst3.

Receptor SubtypeBinding Affinity (Ki) in nM
sst11000
sst217
sst366
sst41000
sst56
Data sourced from publicly available information[3][4][5].

This receptor binding profile makes PRL-3195 a valuable tool for investigating the specific contributions of sst5 and sst2 in the regulation of GH secretion.

Mechanism of Action: Disinhibition of Growth Hormone Secretion

The primary mechanism by which PRL-3195 is expected to modulate GH regulation is through the blockade of the tonic inhibitory signal provided by endogenous somatostatin. By acting as an antagonist at sst5 and sst2 receptors on pituitary somatotrophs, PRL-3195 prevents the downstream signaling events that lead to the suppression of GH release.

Signaling Pathways

The canonical signaling pathway for sst2 and sst5 involves coupling to inhibitory G-proteins (Gi/o). Activation of these receptors by somatostatin leads to:

  • Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Activation of inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization.

  • Inhibition of voltage-gated calcium (Ca2+) channels, reducing intracellular Ca2+ concentration.

These events collectively decrease the excitability of somatotrophs and inhibit the exocytosis of GH-containing secretory granules. PRL-3195, by blocking somatostatin binding, is hypothesized to prevent these inhibitory signals, thereby potentiating GH secretion, particularly in response to stimulatory signals like GHRH. Recent studies on other sst5 antagonists, such as SCO-240, have demonstrated a robust stimulation of GH secretion in humans, providing a strong precedent for the expected effects of PRL-3195[6][7].

G_protein_signaling sst5 Antagonism by PRL-3195 and its Effect on GH Secretion cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Somatostatin Somatostatin sst5_Receptor sst5 Somatostatin->sst5_Receptor Binds & Activates PRL_3195 PRL_3195 PRL_3195->sst5_Receptor Binds & Blocks GHRH GHRH GHRH_Receptor GHRH-R GHRH->GHRH_Receptor Binds & Activates Gi_protein Gi sst5_Receptor->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase GHRH_Receptor->Adenylyl_Cyclase Stimulates Gi_protein->Adenylyl_Cyclase Inhibits Ca2_channel Ca2+ Channel Gi_protein->Ca2_channel Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates GH_Vesicle GH Vesicle PKA->GH_Vesicle Promotes Exocytosis Ca2_influx Ca2+ Influx Ca2_channel->Ca2_influx Allows Ca2_influx->GH_Vesicle Triggers Exocytosis GH_Secretion GH Secretion GH_Vesicle->GH_Secretion Leads to

sst5 Antagonism by PRL-3195 and its Effect on GH Secretion

Experimental Protocols

Investigating the effects of PRL-3195 on GH regulation requires a combination of in vitro and in vivo experimental approaches.

In Vitro: Primary Pituitary Cell Culture

This protocol is designed to assess the direct effects of PRL-3195 on GH secretion from primary pituitary cells.

4.1.1. Materials

  • Rat or mouse pituitaries

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Collagenase

  • DNase I

  • PRL-3195

  • GHRH

  • Somatostatin-14

  • GH ELISA kit

4.1.2. Procedure

  • Cell Isolation: Aseptically remove anterior pituitaries from rodents. Mince the tissue and digest with collagenase and DNase I to obtain a single-cell suspension.

  • Cell Culture: Plate the cells in 24-well plates at a density of 2-5 x 10^5 cells/well in DMEM supplemented with 10% FBS and penicillin-streptomycin. Culture for 48-72 hours to allow for cell attachment and recovery.

  • Treatment:

    • Wash the cells with serum-free DMEM.

    • Pre-incubate the cells with varying concentrations of PRL-3195 for 30 minutes.

    • To test for antagonism, add a fixed concentration of somatostatin-14 in the presence of varying concentrations of PRL-3195.

    • To test for potentiation of stimulated release, add GHRH with or without PRL-3195.

    • Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: Collect the culture medium from each well and centrifuge to remove any cellular debris.

  • GH Measurement: Quantify the concentration of GH in the culture medium using a species-specific GH ELISA kit according to the manufacturer's instructions.

4.1.3. Expected Outcome

PRL-3195 is expected to increase basal GH secretion by blocking the effects of any endogenously produced somatostatin. Furthermore, it should reverse the inhibitory effect of exogenously added somatostatin-14 in a dose-dependent manner. When co-administered with GHRH, PRL-3195 is anticipated to potentiate GHRH-stimulated GH release.

in_vitro_workflow In Vitro Experimental Workflow for PRL-3195 cluster_preparation Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Pituitary_Isolation Isolate Anterior Pituitaries Tissue_Digestion Enzymatic Digestion Pituitary_Isolation->Tissue_Digestion Cell_Plating Plate Cells in 24-well Plates Tissue_Digestion->Cell_Plating Pre_incubation Pre-incubate with PRL-3195 Cell_Plating->Pre_incubation Stimulation_Inhibition Add GHRH and/or Somatostatin Pre_incubation->Stimulation_Inhibition Collect_Medium Collect Culture Medium Stimulation_Inhibition->Collect_Medium Incubate (e.g., 4h) GH_ELISA Measure GH by ELISA Collect_Medium->GH_ELISA Data_Analysis Analyze and Plot Dose-Response Curves GH_ELISA->Data_Analysis

In Vitro Experimental Workflow for PRL-3195
In Vivo: Growth Hormone Stimulation Test in Rodents

This protocol is designed to evaluate the effect of PRL-3195 on basal and GHRH-stimulated GH secretion in a live animal model.

4.2.1. Materials

  • Male Sprague-Dawley rats (250-300g)

  • PRL-3195

  • GHRH

  • Anesthetic (e.g., isoflurane)

  • Intravenous (IV) catheters

  • Blood collection tubes (with EDTA)

  • Centrifuge

  • GH ELISA kit

4.2.2. Procedure

  • Animal Preparation: Acclimatize rats to handling for several days before the experiment. On the day of the study, anesthetize the rats and place an IV catheter in the jugular vein for blood sampling and administration of test substances. Allow the animals to recover from anesthesia.

  • Baseline Sampling: Collect a baseline blood sample (t=0).

  • Treatment Administration: Administer a bolus IV injection of either vehicle or PRL-3195 at various doses.

  • Blood Sampling: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

  • GHRH Challenge (Optional): To assess the potentiation of stimulated GH release, administer a submaximal dose of GHRH 30 minutes after the initial PRL-3195 or vehicle injection. Continue blood sampling at the specified intervals.

  • Sample Processing: Immediately place blood samples on ice, then centrifuge at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

  • GH Measurement: Determine plasma GH concentrations using a species-specific GH ELISA kit.

4.2.3. Expected Outcome

Administration of PRL-3195 is expected to cause a dose-dependent increase in circulating GH levels compared to the vehicle-treated group. In the GHRH challenge, the GH peak in response to GHRH is expected to be significantly higher in the animals pre-treated with PRL-3195.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

In Vitro Data
Treatment GroupPRL-3195 Conc. (nM)Somatostatin Conc. (nM)GHRH Conc. (nM)Mean GH Secretion (ng/mL) ± SEM% Change from Control
Vehicle Control0000
PRL-3195100
1000
10000
Somatostatin0100
PRL-3195 + Somatostatin1100
10100
100100
GHRH0010
PRL-3195 + GHRH100010
In Vivo Data
Treatment GroupDose (mg/kg)Time (min)Mean Plasma GH (ng/mL) ± SEM
Vehicle-0
15
30
60
90
120
PRL-3195X0
15
30
60
90
120

Conclusion

PRL-3195 represents a potent and selective antagonist of somatostatin receptors, particularly sst5. Its ability to block the inhibitory tone of endogenous somatostatin on pituitary somatotrophs makes it an invaluable research tool for elucidating the complex regulatory networks that control growth hormone secretion. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers to investigate the pharmacological and physiological effects of PRL-3195 and other somatostatin receptor modulators. Further studies with this compound will undoubtedly contribute to a more profound understanding of pituitary function and may open new avenues for the therapeutic modulation of the GH axis.

References

Unable to Fulfill Request for "PRL 3195" Technical Guide Due to Lack of Publicly Available Information

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search has yielded no publicly available data on a compound or substance designated "PRL 3195." As a result, the creation of an in-depth technical guide or whitepaper on its discovery and initial characterization is not possible at this time.

Extensive searches for "this compound" across scientific databases, clinical trial registries, and corporate pipelines have not returned any specific information. This suggests that "this compound" may be:

  • An internal, proprietary compound code that has not yet been disclosed publicly.

  • A very recent discovery that has not yet been published or presented in a public forum.

  • An incorrect or outdated designation for a compound known by another name.

An investigation into companies with similar naming conventions, such as Prelude Therapeutics (Nasdaq: PRLD), which uses "PRT" prefixes for its development candidates, also did not reveal any connection to a "this compound."

Without access to any discovery, preclinical, or characterization data, the core requirements of the request, including:

  • Quantitative Data Presentation: Summarizing data into structured tables.

  • Experimental Protocols: Providing detailed methodologies for key experiments.

  • Mandatory Visualizations: Creating diagrams for signaling pathways or experimental workflows.

cannot be fulfilled.

For researchers, scientists, and drug development professionals seeking information on "this compound," it is recommended to:

  • Verify the compound designation: Ensure that "this compound" is the correct and current identifier.

  • Consult internal documentation: If this compound is part of an internal research program, relevant information would be contained within proprietary documents.

  • Monitor scientific literature and conference proceedings: If "this compound" is a new therapeutic candidate, initial data will likely be presented at major scientific meetings or published in peer-reviewed journals in the future.

We will continue to monitor for any public disclosures related to "this compound" and will be prepared to generate the requested technical guide should information become available.

In-Depth Technical Guide to PRL-3195: A Potent Somatostatin Receptor Subtype 5 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for PRL-3195, a synthetic peptide analog of somatostatin. PRL-3195 is distinguished by its high affinity and selectivity for the somatostatin receptor subtype 5 (sst5), making it a valuable tool for research into the physiological and pathophysiological roles of this receptor.

Core Compound Data

PRL-3195 is a cyclic peptide with the following key identifiers:

ParameterValue
CAS Number 341519-04-8[1]
Molecular Weight 1177.85 g/mol
Peptide Sequence H-p-Chloro-Phe-D-Cys-β-(3-pyridyl)-Ala-D-Trp-N-Me-Lys-Thr-Cys-2-Nal-NH2 (Disulfide bond)

Quantitative Biological Activity

PRL-3195 exhibits a high binding affinity for the human somatostatin receptor subtype 5 (sst5), with moderate affinity for sst2 and sst3, and significantly lower affinity for sst1 and sst4. The inhibitory constants (Ki) are summarized in the table below.

Receptor SubtypeKi (nM)
sst1 1000
sst2 17
sst3 66
sst4 1000
sst5 6

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and application of PRL-3195. The following sections outline standard experimental protocols relevant to the characterization of somatostatin analogs.

Solid-Phase Peptide Synthesis (SPPS) of PRL-3195

A standard solid-phase peptide synthesis protocol is employed for the preparation of PRL-3195.

Workflow for Solid-Phase Peptide Synthesis:

Resin Resin Support Coupling1 Fmoc-Cys(Trt)-OH Coupling Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Fmoc-Thr(tBu)-OH Coupling Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Fmoc-Lys(Boc)-N-Me-OH Coupling Deprotection2->Coupling3 Deprotection3 Fmoc Deprotection Coupling3->Deprotection3 Coupling4 Fmoc-D-Trp(Boc)-OH Coupling Deprotection3->Coupling4 Deprotection4 Fmoc Deprotection Coupling4->Deprotection4 Coupling5 Fmoc-β-(3-pyridyl)-Ala-OH Coupling Deprotection4->Coupling5 Deprotection5 Fmoc Deprotection Coupling5->Deprotection5 Coupling6 Fmoc-D-Cys(Trt)-OH Coupling Deprotection5->Coupling6 Deprotection6 Fmoc Deprotection Coupling6->Deprotection6 Coupling7 p-Chloro-Phe-OH Coupling Deprotection6->Coupling7 Cleavage Cleavage from Resin & Deprotection Coupling7->Cleavage Cyclization Disulfide Bond Formation Cleavage->Cyclization Purification HPLC Purification Cyclization->Purification Characterization Mass Spectrometry Purification->Characterization

Caption: Solid-Phase Synthesis Workflow for PRL-3195.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin).

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the resin. Activation is typically achieved using reagents like HBTU/HOBt in the presence of a base such as DIPEA in DMF.

  • Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of piperidine in DMF.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

  • Cyclization: Form the disulfide bridge by oxidation, for example, by stirring the linear peptide in a dilute aqueous solution at a slightly basic pH.

  • Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Somatostatin Receptor Binding Assay

To determine the binding affinity of PRL-3195 for different somatostatin receptor subtypes, a competitive radioligand binding assay is typically performed.

Workflow for Receptor Binding Assay:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Cells expressing sst subtype) Incubation Incubation (Membranes + Radioligand + PRL-3195) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [125I]SRIF-14) Radioligand->Incubation Compound PRL-3195 (Serial Dilutions) Compound->Incubation Separation Separation of Bound/Free Ligand (Filtration) Incubation->Separation Measurement Quantification of Radioactivity (Scintillation Counting) Separation->Measurement Displacement_Curve Displacement Curve Plotting Measurement->Displacement_Curve IC50_Ki_Calc IC50 and Ki Calculation Displacement_Curve->IC50_Ki_Calc

Caption: Workflow for a Competitive Radioligand Binding Assay.

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing a single subtype of the human somatostatin receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-labeled somatostatin-14) and varying concentrations of PRL-3195.

  • Incubation: Allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the PRL-3195 concentration to generate a displacement curve. Calculate the IC50 value, which is the concentration of PRL-3195 that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

Somatostatin receptors, including sst5, are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity. As an antagonist, PRL-3195 is expected to block these downstream signaling events initiated by somatostatin or other sst5 agonists.

Simplified sst5 Signaling Pathway:

SST Somatostatin (Agonist) sst5 sst5 Receptor SST->sst5 Binds & Activates PRL3195 PRL-3195 (Antagonist) PRL3195->sst5 Binds & Blocks Gi Gi Protein sst5->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ion Ion Channels Gi->Ion Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Antagonistic Action of PRL-3195 on the sst5 Signaling Pathway.

This guide serves as a foundational resource for researchers working with PRL-3195. For further in-depth analysis and specific applications, consulting the primary literature is recommended.

References

Methodological & Application

Application Notes and Protocols for In Vitro Binding Assay of Cofilin-Actin Interaction Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic regulation of the actin cytoskeleton is fundamental to numerous cellular processes, including cell motility, morphology, and division. A key protein in this regulation is cofilin, which promotes the disassembly of actin filaments.[1] The interaction between cofilin and actin is a critical control point for cytoskeletal dynamics, making it an attractive target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. These application notes provide a detailed protocol for an in vitro binding assay to screen for and characterize small molecule modulators of the cofilin-actin interaction. While a specific protocol for "PRL-3195" is not publicly available, this document outlines a comprehensive methodology that can be adapted for testing compounds like it that are hypothesized to target this interaction.

Principle of the Assay

This protocol describes a quantitative pull-down assay to measure the binding of cofilin to filamentous actin (F-actin) in vitro.[2] The assay involves incubating purified cofilin with pre-polymerized F-actin. The F-actin is then pelleted by ultracentrifugation, and the amount of cofilin that co-sediments with the F-actin is quantified. The effect of a test compound, such as a potential inhibitor or enhancer of the interaction, can be determined by including it in the incubation step and measuring the subsequent change in the amount of bound cofilin.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and the experimental procedure.

G cluster_0 Cellular Actin Dynamics G_actin G-actin (Monomeric) F_actin F-actin (Filamentous) G_actin->F_actin Polymerization F_actin->G_actin Depolymerization Actin_turnover Actin Filament Turnover F_actin->Actin_turnover Cofilin_active Cofilin (Active) Cofilin_active->F_actin Binds & Severs Cofilin_active->Actin_turnover Cofilin_inactive p-Cofilin (Inactive) Cofilin_inactive->Cofilin_active Dephosphorylates (Activates) ROCK ROCK/LIMK ROCK->Cofilin_active Phosphorylates (Inactivates) SSH Slingshot SSH->Cofilin_inactive

Caption: Simplified signaling pathway of cofilin-mediated actin dynamics.

cluster_1 Experimental Workflow A Prepare F-actin B Incubate F-actin with Cofilin +/- Test Compound A->B C Ultracentrifugation B->C D Separate Supernatant (Unbound Cofilin) and Pellet (F-actin bound Cofilin) C->D E Analyze Pellet and Supernatant by SDS-PAGE D->E F Quantify Band Intensities (Densitometry) E->F G Data Analysis F->G

Caption: Workflow for the cofilin-actin in vitro binding assay.

Experimental Protocol

This protocol is adapted from established methods for studying cofilin-actin interactions.[1][3]

Materials and Reagents
  • Purified recombinant human cofilin-1 (non-phosphorylated)

  • Rabbit skeletal muscle actin

  • G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)

  • Polymerization buffer (10X): 500 mM KCl, 20 mM MgCl2, 10 mM ATP

  • Binding buffer: KMEH buffer (50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM HEPES pH 7.5)

  • Test compound (e.g., PRL-3195) dissolved in a suitable solvent (e.g., DMSO)

  • Bovine Serum Albumin (BSA)

  • SDS-PAGE gels (e.g., 4-20% Tris-Glycine)

  • Coomassie Brilliant Blue or other protein stain

  • Ultracentrifuge and appropriate rotors/tubes

  • Gel imaging system and densitometry software

Procedure
  • Preparation of F-actin:

    • Dissolve lyophilized rabbit skeletal muscle actin in G-buffer to a concentration of 1 mg/mL.

    • Leave on ice for 1 hour to depolymerize any actin oligomers.

    • Clarify by centrifugation at 100,000 x g for 1 hour at 4°C to remove any aggregates.

    • Induce polymerization by adding 1/10th volume of 10X polymerization buffer to the G-actin solution.

    • Incubate at room temperature for at least 1 hour to allow for complete polymerization into F-actin.

  • Binding Assay:

    • Set up reactions in polycarbonate ultracentrifuge tubes. A typical reaction volume is 100 µL.

    • In each tube, combine the following in order:

      • Binding buffer

      • Test compound at various concentrations (or vehicle control).

      • Purified cofilin (final concentration to be optimized, typically in the low micromolar range).

    • Pre-incubate for 15 minutes at room temperature.

    • Add F-actin to a final concentration (e.g., 5 µM).

    • Incubate the mixture for 30 minutes at room temperature to allow binding to reach equilibrium.

  • Sedimentation of F-actin:

    • Centrifuge the reaction tubes at 150,000 x g for 30 minutes at 25°C to pellet the F-actin and any bound proteins.

    • Carefully collect the supernatant, which contains the unbound cofilin.

    • Wash the pellet once with binding buffer and centrifuge again under the same conditions.

    • Remove the supernatant and resuspend the pellet in 1X SDS-PAGE sample buffer, equal to the initial reaction volume.

  • Analysis:

    • Load equal volumes of the supernatant and resuspended pellet fractions onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Stain the gel with Coomassie Brilliant Blue and destain.

    • Image the gel and perform densitometry to quantify the intensity of the cofilin bands in the supernatant and pellet fractions.

Data Presentation and Analysis

The amount of bound cofilin is determined by the intensity of the cofilin band in the pellet fraction. The data can be analyzed to determine the binding affinity (Kd) of cofilin for F-actin in the presence and absence of the test compound. For inhibitory compounds, an IC50 value can be calculated.

Table 1: Representative Quantitative Data for a Hypothetical Inhibitor of Cofilin-Actin Binding

Inhibitor Conc. (µM)Cofilin in Supernatant (Arbitrary Units)Cofilin in Pellet (Arbitrary Units)% Bound Cofilin% Inhibition
0 (Vehicle)1500850085.00
0.12000800080.05.9
14500550055.035.3
107500250025.070.6
1009000100010.088.2

The percentage of bound cofilin is calculated as: (Pellet Intensity / (Pellet Intensity + Supernatant Intensity)) * 100. The percent inhibition is calculated relative to the vehicle control. This data can be plotted to determine the IC50 value of the inhibitor.

Conclusion

This document provides a robust framework for an in vitro binding assay to study the interaction between cofilin and F-actin and to screen for potential modulators of this interaction. The protocol is adaptable and can be optimized for specific experimental needs. The provided diagrams and data table structure offer a clear guide for experimental setup and data presentation, facilitating the discovery and characterization of novel therapeutic agents targeting actin dynamics.

References

Application Notes and Protocols for the Use of PRL 3195 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PRL 3195 is a synthetic peptide analog that acts as a somatostatin receptor antagonist. It exhibits high affinity for the human somatostatin receptor subtypes 5 (sst₅), 2 (sst₂), and 3 (sst₃), with reported Kᵢ values of 6 nM, 17 nM, and 66 nM, respectively.[1][2][3] Its antagonistic properties at these G-protein coupled receptors make it a valuable tool for investigating the physiological and pathological roles of somatostatin signaling in various cellular processes, including hormone secretion, cell proliferation, and apoptosis.[4][5][6] These notes provide a framework for designing and executing cell culture experiments to elucidate the biological effects of this compound.

Data Presentation

Binding Affinity of this compound for Human Somatostatin Receptors
Receptor SubtypeKᵢ (nM)
sst₅6
sst₂17
sst₃66
sst₁1000
sst₄1000

This data is compiled from publicly available information.[1][2]

Experimental Protocols

Protocol 1: Evaluating the Antagonistic Activity of this compound on Somatostatin-Mediated Inhibition of Cell Proliferation

This protocol is designed to determine the ability of this compound to reverse the anti-proliferative effects of a somatostatin receptor agonist.

1. Cell Line Selection:

  • Choose a cell line that endogenously expresses sst₂, sst₃, or sst₅. Examples include various neuroendocrine tumor cell lines (e.g., AtT-20) or cancer cell lines (e.g., HT-29, capan-2, A549).[4][7]

  • Alternatively, use a recombinant cell line engineered to express a specific somatostatin receptor subtype (e.g., HEK293-sst₅, CHO-sst₅).[8][9][10]

2. Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • Somatostatin receptor agonist (e.g., Octreotide for sst₂, or Somatostatin-14 for broader activity)

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT)

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

3. Procedure:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

  • The following day, replace the medium with a fresh medium containing various concentrations of this compound (e.g., 1 nM to 1 µM).

  • After a pre-incubation period with this compound (e.g., 30-60 minutes), add a fixed, sub-maximal inhibitory concentration of the somatostatin receptor agonist to the appropriate wells.

  • Include control wells: untreated cells, cells treated with agonist alone, and cells treated with this compound alone.

  • Incubate the plate for a period suitable for observing changes in proliferation (e.g., 24-72 hours).

  • At the end of the incubation period, perform a cell proliferation assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of proliferation relative to the untreated control and plot the results to determine the effective concentration of this compound for antagonizing the agonist's effect.

Protocol 2: Analysis of Downstream Signaling Pathways

This protocol aims to investigate the effect of this compound on the downstream signaling pathways of somatostatin receptors, such as the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.[4]

1. Cell Line Selection:

  • As described in Protocol 1, use a cell line expressing the somatostatin receptor of interest.

2. Materials:

  • Selected cell line

  • Serum-free cell culture medium

  • This compound

  • Somatostatin receptor agonist

  • Forskolin (or another adenylyl cyclase activator)

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Cell lysis buffer compatible with the cAMP assay

3. Procedure:

  • Seed cells in a suitable format (e.g., 24- or 48-well plate) and grow to near confluence.

  • Starve the cells in a serum-free medium for a few hours before the experiment to reduce basal signaling.

  • Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.

  • Add a fixed concentration of the somatostatin receptor agonist to the appropriate wells.

  • After a short incubation with the agonist (e.g., 15-30 minutes), stimulate the cells with forskolin to induce cAMP production.

  • Include appropriate controls: basal (no treatment), forskolin only, forskolin + agonist, and forskolin + this compound alone.

  • Terminate the stimulation and lyse the cells using the lysis buffer provided with the cAMP assay kit.

  • Perform the cAMP assay according to the manufacturer's protocol.

  • Measure the cAMP levels and analyze the data to determine how this compound reverses the agonist-induced inhibition of cAMP production.

Mandatory Visualizations

G cluster_0 Experimental Workflow: Proliferation Assay A Seed Cells in 96-well Plate B Adherence (Overnight) A->B C Pre-incubate with this compound B->C D Add Somatostatin Agonist C->D E Incubate (24-72h) D->E F Cell Proliferation Assay (e.g., MTT) E->F G Data Analysis F->G

Caption: Workflow for assessing the antagonistic effect of this compound.

G cluster_1 Somatostatin Receptor Signaling Pathway Somatostatin Somatostatin (Agonist) SSTR sst₂, sst₃, sst₅ Somatostatin->SSTR Activates PRL3195 This compound (Antagonist) PRL3195->SSTR Blocks Gi Gαi SSTR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CellEffects Inhibition of Proliferation & Hormone Secretion PKA->CellEffects Leads to

Caption: Simplified somatostatin receptor signaling pathway antagonized by this compound.

References

Unraveling the Therapeutic Potential of PRL-3195 in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers in the field of neurodegenerative diseases are actively exploring novel therapeutic compounds to combat the debilitating effects of disorders such as Alzheimer's and Parkinson's disease. While extensive research is underway, specific information regarding a compound designated as "PRL-3195" and its administration in animal models of disease is not currently available in the public domain.

The development of new drugs involves a rigorous and lengthy process, often beginning with preclinical studies in animal models to assess safety and efficacy. These studies are crucial for understanding how a potential therapeutic, such as a hypothetical PRL-3195, might interact with biological systems and affect the course of a disease.

The Role of Animal Models in Neurodegenerative Disease Research

Animal models are indispensable tools in the study of complex human diseases. In the context of neurodegenerative disorders, these models are designed to replicate key aspects of the human condition, allowing scientists to investigate disease mechanisms and test new interventions.

Commonly Used Animal Models in Neurodegenerative Disease Research:

  • Alzheimer's Disease: Transgenic mouse models that overexpress genes associated with familial Alzheimer's disease, such as amyloid precursor protein (APP) and presenilin-1 (PS1), are widely used. These models develop amyloid plaques and cognitive deficits, mimicking key pathological features of the human disease.

  • Parkinson's Disease: Neurotoxin-based models, using substances like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA), are employed to induce the loss of dopamine-producing neurons, a hallmark of Parkinson's disease. Genetic models that carry mutations in genes such as α-synuclein are also utilized to study the familial forms of the disease.

Hypothetical Application Notes for a Novel Compound (PRL-3195)

Should a compound like PRL-3195 emerge in the scientific literature for the treatment of a neurodegenerative disease, its application notes would be built upon a foundation of rigorous preclinical testing. The following represents a generalized framework of what such notes might entail, based on standard practices in the field.

Table 1: Hypothetical Dosing Regimen for PRL-3195 in a Mouse Model of Alzheimer's Disease
ParameterDescription
Animal Model APP/PS1 Transgenic Mice
Age of Animals 6 months (at initiation of treatment)
Route of Administration Oral gavage
Vehicle 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Dosage Groups Vehicle Control, 1 mg/kg, 5 mg/kg, 10 mg/kg
Dosing Frequency Once daily
Duration of Treatment 12 weeks
Table 2: Hypothetical Behavioral and Pathological Endpoints
AssessmentTimepointDescription
Morris Water Maze Week 12To assess spatial learning and memory.
Y-Maze Week 12To evaluate short-term working memory.
Immunohistochemistry End of studyQuantification of amyloid-beta plaque load in the hippocampus and cortex.
ELISA End of studyMeasurement of soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.
Western Blot End of studyAnalysis of key signaling pathway proteins.

Experimental Protocols: A Generalized Approach

Detailed protocols are essential for the reproducibility of scientific findings. Below are generalized examples of protocols that would be adapted for a specific compound like PRL-3195.

Protocol 1: Administration of PRL-3195 via Oral Gavage
  • Preparation of Dosing Solution:

    • On each day of dosing, prepare fresh solutions of PRL-3195 at the required concentrations (1 mg/kg, 5 mg/kg, 10 mg/kg) in the specified vehicle.

    • Ensure the compound is fully dissolved or forms a homogenous suspension.

  • Animal Handling:

    • Gently restrain the mouse, ensuring minimal stress.

  • Gavage Procedure:

    • Use a 20-gauge, 2-inch curved gavage needle.

    • Carefully insert the needle into the esophagus and deliver the specified volume of the dosing solution directly into the stomach.

    • Monitor the animal for any signs of distress post-administration.

Protocol 2: Morris Water Maze for Assessment of Spatial Memory
  • Apparatus:

    • A circular pool (120 cm in diameter) filled with water made opaque with non-toxic paint.

    • A hidden platform (10 cm in diameter) submerged 1 cm below the water surface.

  • Acquisition Phase (Days 1-5):

    • Conduct four trials per day for each mouse.

    • In each trial, release the mouse from one of four starting positions.

    • Allow the mouse to swim freely for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15 seconds.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Allow the mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Visualizing Experimental Design and Potential Mechanisms

Diagrams are crucial for illustrating complex experimental workflows and biological pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (12 Weeks) cluster_assessment Assessment A APP/PS1 Mice (6 months old) B Randomization into Treatment Groups A->B C Daily Oral Gavage: - Vehicle - PRL-3195 (1, 5, 10 mg/kg) B->C D Behavioral Tests (Week 12) C->D E Tissue Collection (End of Study) D->E F Pathological & Biochemical Analysis E->F

Caption: Workflow for a preclinical study of a hypothetical compound.

Signaling_Pathway PRL3195 PRL-3195 Receptor Target Receptor PRL3195->Receptor Binds to KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Neuroprotection Neuroprotective Gene Expression TranscriptionFactor->Neuroprotection Promotes

Caption: A hypothetical signaling pathway for a neuroprotective drug.

While the scientific community eagerly awaits breakthroughs in the treatment of neurodegenerative diseases, specific data on a compound named PRL-3195 is not yet available. The information presented here serves as a general guide to the types of studies and protocols that are fundamental to the preclinical evaluation of any new therapeutic agent in this field. As research progresses, it is anticipated that novel compounds will emerge, and their detailed application notes and protocols will become available to the scientific community, paving the way for future clinical trials.

Developing a Cell-Based Assay for the Characterization of PRL 3195, a Somatostatin Receptor Subtype 5 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a cell-based assay to characterize the activity of PRL 3195, a potent and selective somatostatin receptor subtype 5 (sst5) agonist. The described assay utilizes a homogenous, bioluminescent method to measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels in a cell line stably expressing the human sst5 receptor. This application note includes a comprehensive experimental protocol, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow.

Introduction

This compound is a synthetic somatostatin-14 analog with a high affinity for the somatostatin receptor subtype 5 (sst5).[1] The sst5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gi/o alpha subunit. This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.[2][3] The modulation of sst5 activity has therapeutic potential in various pathologies, including neuroendocrine tumors and other hormonal disorders.[3][4]

The development of robust cell-based assays is crucial for the functional characterization of novel compounds like this compound.[5][6][7] Such assays allow for the determination of key pharmacological parameters, including potency (EC50) and efficacy, in a physiologically relevant cellular context. This application note details a sensitive and high-throughput compatible cAMP assay for quantifying the agonist activity of this compound on the human sst5 receptor.

Signaling Pathway

The activation of the sst5 receptor by an agonist such as this compound initiates a signaling cascade that results in the inhibition of cAMP production. A simplified representation of this pathway is provided below.

sst5_signaling_pathway PRL3195 This compound sst5 sst5 Receptor PRL3195->sst5 G_protein Gi/o Protein sst5->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response experimental_workflow start Start cell_prep Prepare sst5-expressing cell suspension start->cell_prep plate_cells Dispense cells into 384-well plate cell_prep->plate_cells add_compounds Add compounds and forskolin to wells plate_cells->add_compounds compound_prep Prepare serial dilutions of This compound and controls compound_prep->add_compounds incubate1 Incubate at room temperature add_compounds->incubate1 add_reagents Add cAMP detection reagents incubate1->add_reagents incubate2 Incubate to stabilize signal add_reagents->incubate2 read_plate Measure luminescence incubate2->read_plate analyze_data Analyze data and determine EC50 read_plate->analyze_data end End analyze_data->end

References

Application Notes & Protocols for Studying sst5 Signaling Pathways using PRL-3195

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PRL-3195, a potent somatostatin receptor antagonist, to investigate the signaling pathways mediated by the somatostatin receptor subtype 5 (sst5). The provided protocols are designed to be adaptable to various research settings.

Introduction to PRL-3195 and sst5 Signaling

The somatostatin receptor subtype 5 (sst5) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating various physiological processes, including hormone secretion and cell proliferation.[1] Upon activation by its endogenous ligand, somatostatin, sst5 initiates a cascade of intracellular signaling events. These pathways primarily involve the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of mitogen-activated protein kinase (MAPK) and intracellular calcium concentrations.[1][2]

PRL-3195 is a somatostatin receptor antagonist. Its binding affinity for the five human somatostatin receptor subtypes has been characterized, demonstrating a degree of selectivity for sst5. This selectivity allows researchers to use PRL-3195 as a tool to specifically block sst5-mediated signaling and thereby elucidate its downstream effects.

Data Presentation: PRL-3195 Binding Affinity

The following table summarizes the binding affinity (Ki) of PRL-3195 for the human somatostatin receptor subtypes. Lower Ki values indicate higher binding affinity.

Receptor SubtypeKi (nM)
sst11000
sst217
sst366
sst41000
sst5 6

Data sourced from MedChemExpress product information.

Experimental Protocols

Here we provide detailed protocols for key experiments to characterize the antagonistic properties of PRL-3195 and to study its effects on sst5 signaling pathways.

Radioligand Binding Assay

Objective: To determine the binding affinity of PRL-3195 for the sst5 receptor.

Materials:

  • Membranes from cells expressing human sst5.

  • Radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14).

  • PRL-3195.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Protocol:

  • Prepare a dilution series of PRL-3195 in binding buffer.

  • In a 96-well plate, add in the following order: binding buffer, cell membranes, radiolabeled ligand, and varying concentrations of PRL-3195 or vehicle.

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the ability of PRL-3195 to antagonize somatostatin-induced inhibition of cAMP production.

Materials:

  • Cells expressing human sst5 (e.g., CHO-K1 or HEK293 cells).

  • Somatostatin or a selective sst5 agonist.

  • PRL-3195.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium and reagents.

Protocol:

  • Seed sst5-expressing cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with varying concentrations of PRL-3195 or vehicle for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of somatostatin (or a selective sst5 agonist) in the presence of forskolin for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Plot the cAMP concentration against the log concentration of PRL-3195 to determine the IC₅₀ for the antagonist.

MAPK Phosphorylation Assay (Western Blot)

Objective: To investigate the effect of PRL-3195 on sst5-mediated modulation of the MAPK/ERK pathway.

Materials:

  • Cells expressing human sst5.

  • Somatostatin or a selective sst5 agonist.

  • PRL-3195.

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Protocol:

  • Seed sst5-expressing cells in a 6-well plate and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with PRL-3195 or vehicle for 30 minutes.

  • Stimulate the cells with somatostatin (or a selective sst5 agonist) for 5-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-ERK and total ERK.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Intracellular Calcium Mobilization Assay

Objective: To determine if PRL-3195 can block sst5-mediated changes in intracellular calcium levels.

Materials:

  • Cells co-expressing human sst5 and a promiscuous G-protein (e.g., Gα16) to couple to the PLC pathway.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Somatostatin or a selective sst5 agonist.

  • PRL-3195.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Fluorescence plate reader with kinetic reading capabilities.

Protocol:

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of PRL-3195 to the wells and incubate for 15-30 minutes.

  • Place the plate in the fluorescence reader and begin kinetic measurement.

  • After establishing a baseline fluorescence, inject somatostatin (or a selective sst5 agonist) into the wells.

  • Continue to measure the fluorescence intensity for several minutes to capture the calcium transient.

  • Analyze the data by measuring the peak fluorescence response and determine the IC₅₀ of PRL-3195.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the sst5 signaling pathway and a general experimental workflow for characterizing PRL-3195.

sst5_signaling_pathway PRL3195 PRL-3195 sst5 sst5 Receptor PRL3195->sst5 Inhibits Somatostatin Somatostatin Somatostatin->sst5 Activates Gi Gi sst5->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Modulates MAPK MAPK (ERK1/2) Gi->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Secretion Hormone Secretion PKA->Secretion Inhibits IP3 IP3 PLC->IP3 Generates Ca2 [Ca²⁺]i IP3->Ca2 Increases Ca2->Secretion Regulates Proliferation Cell Proliferation MAPK->Proliferation Regulates

Caption: sst5 signaling pathway and the inhibitory action of PRL-3195.

experimental_workflow start Start: Hypothesis PRL-3195 is a selective sst5 antagonist binding_assay Radioligand Binding Assay (Determine Ki for sst subtypes) start->binding_assay selectivity Assess Selectivity (Compare Ki values) binding_assay->selectivity functional_assays Functional Assays (cAMP, MAPK, Ca²⁺) selectivity->functional_assays cAMP_assay cAMP Accumulation Assay functional_assays->cAMP_assay MAPK_assay MAPK Phosphorylation Assay functional_assays->MAPK_assay Ca_assay Calcium Mobilization Assay functional_assays->Ca_assay analysis Data Analysis (Determine IC₅₀ values) cAMP_assay->analysis MAPK_assay->analysis Ca_assay->analysis conclusion Conclusion: Characterize PRL-3195 as a tool for studying sst5 signaling analysis->conclusion

Caption: Experimental workflow for characterizing PRL-3195.

References

Application Notes: Evaluating Growth Hormone Inhibition Using PRL-3195

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Growth Hormone (GH) and Prolactin (PRL) are peptide hormones secreted by the anterior pituitary gland that regulate a wide array of physiological processes. Both belong to the same cytokine receptor superfamily and share structural similarities.[1][2] Their signaling pathways are intricately linked, often involving shared components such as the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins.[1] While direct inhibition of GH by PRL is not a primary physiological mechanism, the development of receptor antagonists that can modulate these pathways offers therapeutic potential for conditions associated with GH excess, such as acromegaly.[3][4][5]

These application notes provide a framework for evaluating a hypothetical test compound, PRL-3195, for its potential to inhibit Growth Hormone secretion and signaling. The protocols are designed for researchers in endocrinology, drug discovery, and related fields. The rat pituitary tumor cell line, GH3, which endogenously secretes both GH and PRL, is utilized as the primary in vitro model system.[6][7][8][9]

Data Presentation: Hypothetical Inhibitory Activity of PRL-3195

The following tables summarize the expected quantitative data from studies evaluating the inhibitory effects of PRL-3195 on Growth Hormone secretion and signaling.

Table 1: Inhibition of Growth Hormone Secretion from GH3 Cells

CompoundConcentration (nM)GH Secretion (% of Control)Standard Deviation
PRL-3195195.2± 4.1
1078.5± 3.5
10052.1± 2.8
50025.8± 2.1
100010.3± 1.5
IC₅₀150 nM

Table 2: Effect of PRL-3195 on STAT5 Phosphorylation in GH3 Cells

CompoundConcentration (nM)p-STAT5 Levels (% of Control)Standard Deviation
PRL-3195198.1± 3.9
1085.4± 3.2
10060.7± 2.5
50035.2± 1.9
100015.9± 1.2
IC₅₀180 nM

Experimental Protocols

Protocol 1: In Vitro Growth Hormone Inhibition Assay Using GH3 Cells

This protocol details the methodology for quantifying the inhibitory effect of a test compound on GH secretion from the GH3 rat pituitary cell line.

1. Materials and Reagents

  • GH3 Cell Line (e.g., ATCC® CCL-82.1™)

  • F-12K Medium (Kaighn's Modification of Ham's F-12 Medium)

  • Horse Serum

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • PRL-3195 (or test compound)

  • 24-well cell culture plates

  • GH ELISA Kit (Rat-specific)

  • Plate reader

2. Cell Culture and Maintenance

  • Culture GH3 cells in F-12K medium supplemented with 15% horse serum and 2.5% fetal bovine serum.[8]

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells when they reach 80-90% confluency. Detach cells using Trypsin-EDTA and re-seed at an appropriate density.[8]

3. Experimental Procedure

  • Seed GH3 cells into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours.

  • After 24 hours, replace the culture medium with a serum-free F-12K medium and incubate for 4 hours to establish basal secretion levels.

  • Prepare serial dilutions of PRL-3195 in serum-free F-12K medium.

  • Remove the serum-free medium from the wells and add 500 µL of the PRL-3195 dilutions (or vehicle control) to the respective wells.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, collect the cell culture supernatant from each well.

  • Centrifuge the supernatant at 1000 x g for 10 minutes to pellet any detached cells and debris.

  • Analyze the clarified supernatant for GH concentration using a rat-specific GH ELISA kit, following the manufacturer's instructions.

4. Data Analysis

  • Calculate the mean GH concentration for each treatment group.

  • Normalize the data by expressing the GH concentration in each treated well as a percentage of the vehicle control.

  • Plot the percentage of GH secretion against the log concentration of PRL-3195 to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of STAT5 Phosphorylation

This protocol is designed to assess the effect of PRL-3195 on the GH signaling pathway by measuring the phosphorylation of STAT5.

1. Materials and Reagents

  • Cultured and treated GH3 cells (from Protocol 1 setup)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Western blotting imaging system

2. Experimental Procedure

  • Following treatment with PRL-3195 as described in Protocol 1 (steps 3.1-3.5), aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding 100 µL of ice-cold RIPA buffer to each well. Incubate on ice for 15 minutes.

  • Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total STAT5 to ensure equal protein loading.

3. Data Analysis

  • Quantify the band intensities for phospho-STAT5 and total STAT5 using densitometry software.

  • Normalize the phospho-STAT5 signal to the total STAT5 signal for each sample.

  • Express the results as a percentage of the vehicle-treated control and plot against the PRL-3195 concentration to determine the effect on the signaling pathway.

Visualizations

Growth Hormone Signaling Pathway

GH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GH Growth Hormone (GH) GHR GH Receptor (GHR) Dimerization GH->GHR JAK2 JAK2 (Phosphorylation) GHR->JAK2 Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation pSTAT5 p-STAT5 Dimerization STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocation Gene Target Gene Transcription (e.g., IGF-1) Nucleus->Gene PRL3195 PRL-3195 (Antagonist) PRL3195->GHR Inhibition

Caption: GH signaling via the JAK/STAT pathway and potential inhibition by PRL-3195.

Experimental Workflow for GH Inhibition Assay

GH_Inhibition_Workflow arrow A 1. Seed GH3 Cells (24-well plate) B 2. Serum Starve (4 hours) arrow_A_B C 3. Treat with PRL-3195 (Serial Dilutions) arrow_B_C D 4. Incubate (24 hours) arrow_C_D E 5. Collect Supernatant arrow_D_E F 6. Quantify GH (ELISA) arrow_E_F G 7. Data Analysis (IC50 Determination) arrow_F_G

Caption: Workflow for assessing GH secretion inhibition in GH3 cells.

References

PRL 3195 peptide handling and storage instructions

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic or therapeutic procedures.

These application notes provide detailed guidelines for the handling, storage, and use of the PRL-3195 peptide for research purposes. PRL-3195 is a synthetic analog of somatostatin-14, exhibiting a high affinity for the somatostatin receptor subtype 5 (sst5).

Product Information

Peptide Characteristics
PropertyValueReference
CAT No. S-1103[1]
CAS No. 341519-04-8[1]
Molecular Formula C₅₈H₆₉N₁₂O₉S₂Cl[1]
Molecular Weight 1177.85 g/mol [1]
Peptide Sequence H-p-Chloro-Phe-D-Cys-β-(3-pyridyl)-Ala-D-Trp-N-Me-Lys-Thr-Cys-2-Nal-NH2 (Disulfide bond)[1]
Appearance White powder[1]
Purity (HPLC) ≥95.0%[1]
Biological Activity High-affinity agonist for the somatostatin receptor subtype 5 (sst5) with a reported affinity of 5.98 nM.[1]

Handling and Storage

Proper handling and storage of PRL-3195 are critical to maintain its stability and biological activity.

Initial Receipt and Storage of Lyophilized Peptide

Upon receipt, the lyophilized PRL-3195 peptide should be stored under the following conditions:

ConditionShort-Term Storage (1-2 weeks)Long-Term Storage
Temperature 2-8°C (as recommended by supplier) or -20°C-80°C

For optimal stability, it is highly recommended to store the lyophilized peptide at -20°C or -80°C. The vial should be kept tightly sealed and protected from light. Before opening the vial, it should be allowed to equilibrate to room temperature in a desiccator to prevent moisture absorption.

Storage of Reconstituted Peptide

Once reconstituted, the peptide solution is more susceptible to degradation. To minimize degradation:

  • Aliquoting: It is strongly recommended to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage Temperature: Store aliquots at -20°C or -80°C. Avoid using frost-free freezers due to temperature fluctuations during defrost cycles.

  • Stability: In general, peptide solutions can be stable for up to a week at 4°C, but for longer-term storage, freezing is essential. Peptides containing tryptophan and cysteine, such as PRL-3195, are prone to oxidation, which can be accelerated in solution.

Reconstitution Protocol

The solubility of a peptide is largely determined by its amino acid composition. PRL-3195 is a cyclic peptide with a disulfide bond and contains both hydrophobic and charged residues.

Recommended Solvents

Due to the presence of hydrophobic residues, initial reconstitution in an organic solvent is recommended, followed by dilution with an aqueous buffer.

  • Primary Solvent (for stock solution):

    • Dimethyl sulfoxide (DMSO): A common choice for hydrophobic peptides. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

    • Dimethylformamide (DMF): An alternative to DMSO.

  • Secondary Solvent (for working solution):

    • After initial solubilization in an organic solvent, the stock solution can be diluted to the final working concentration with a sterile aqueous buffer (e.g., PBS, Tris-HCl, pH 7.2-7.4).

Reconstitution Steps
  • Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.

  • Allow the vial to warm to room temperature in a desiccator.

  • Add the calculated volume of the primary solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. The solution should be clear and free of particulates.

  • For working solutions, dilute the stock solution with the appropriate sterile aqueous buffer.

Note: When preparing aqueous dilutions, add the peptide stock solution to the buffer and mix gently. Avoid adding the buffer directly to the concentrated stock in a small volume, as this can cause precipitation.

Experimental Protocols

PRL-3195 acts as an agonist for the sst5 receptor, which is a G-protein coupled receptor (GPCR). Activation of sst5 typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

In Vitro cAMP Inhibition Assay

This protocol provides a general framework for assessing the activity of PRL-3195 in a cell line expressing the sst5 receptor.

Objective: To determine the EC₅₀ of PRL-3195 by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • Cells expressing the human sst5 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium

  • PRL-3195 peptide

  • Forskolin

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

Procedure:

  • Cell Seeding: Seed the sst5-expressing cells into a 96-well or 384-well plate at a density optimized for your cell line and allow them to attach overnight.

  • Peptide Preparation: Prepare a serial dilution of PRL-3195 in assay buffer.

  • Cell Treatment:

    • Remove the culture medium from the cells.

    • Add the PRL-3195 dilutions to the wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the negative control) to stimulate cAMP production.

  • Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the PRL-3195 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Signaling Pathway and Experimental Workflow

Sst5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of the sst5 receptor.

sst5_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PRL-3195 PRL-3195 sst5 sst5 Receptor PRL-3195->sst5 Binds Gi Gi Protein (α, β, γ) sst5->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Phosphorylates Targets

Caption: Sst5 receptor signaling pathway initiated by PRL-3195.

Experimental Workflow for cAMP Assay

The following diagram outlines the key steps in the in vitro cAMP inhibition assay.

camp_assay_workflow A Seed sst5-expressing cells in a multi-well plate B Prepare serial dilutions of PRL-3195 A->B C Treat cells with PRL-3195 dilutions B->C D Stimulate cells with Forskolin C->D E Lyse cells and measure intracellular cAMP D->E F Plot dose-response curve and determine EC50 E->F

Caption: Workflow for the in vitro cAMP inhibition assay.

References

Application Notes and Protocols: Reconstitution and Preparation of PRL 3195 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Product Information

PRL 3195 is a synthetic peptide analog of somatostatin with a high affinity for the somatostatin receptor subtype 5 (sst5). As a peptide, its solubility is governed by its amino acid composition, including its overall charge and hydrophobicity.

Table 1: Summary of this compound Characteristics and Handling

PropertyValueSource
Molecular Weight 1177.85 g/mol
Appearance White powder or solid[1]
Storage Conditions 2-8°C in a dry, cool place
Recommended Solvents General peptide solvents (see protocol below)General Peptide Guidelines
Stock Solution Storage Aliquot and store at -20°C or -80°CGeneral Peptide Guidelines

Experimental Protocols

To prepare a stock solution of a specific concentration, use the following formula:

Volume of Solvent (mL) = [Amount of this compound (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mM) x 1000

Example: To prepare a 10 mM stock solution from 1 mg of this compound:

Volume of Solvent (mL) = [1 mg / 1177.85 g/mol ] / 10 mM * 1000 = 0.0849 mL or 84.9 µL

Since specific solubility data for this compound is unavailable, a step-wise approach is recommended to determine the optimal solvent. It is crucial to test the solubility of a small amount of the peptide first.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (DMSO)

  • 0.1% Acetic Acid in sterile water

  • 0.1% Ammonium Hydroxide in sterile water

  • Vortex mixer

  • Ultrasonic bath

  • Sterile polypropylene tubes

Procedure:

  • Initial Solubility Test:

    • Begin with a small, accurately weighed amount of this compound.

    • To determine if the peptide is acidic or basic, its isoelectric point (pI) would be needed. As this is not available, start with the most common solvents for peptides.

  • Solvent Selection:

    • Step 2a: Sterile Water: Add a small amount of sterile water to the peptide. Vortex briefly. If it does not dissolve, proceed to the next step.

    • Step 2b: Acidic Solution: If the peptide is suspected to be basic, add a small amount of 0.1% acetic acid. Vortex. Many basic peptides will dissolve in an acidic solution.

    • Step 2c: Basic Solution: If the peptide is suspected to be acidic, add a small amount of 0.1% ammonium hydroxide. Vortex. Many acidic peptides will dissolve in a basic solution.

    • Step 2d: Organic Solvent: If the peptide is hydrophobic, it may not dissolve in aqueous solutions. In this case, use a minimal amount of DMSO to dissolve the peptide. Once fully dissolved, the solution can be diluted with an aqueous buffer appropriate for the experiment. Peptides with a high percentage of hydrophobic residues are generally poorly soluble in aqueous solutions; for these, dissolving in 100% organic solvent like DMSO, DMF, or acetonitrile is recommended before further dilution[1].

  • Aiding Dissolution:

    • If the peptide is slow to dissolve, brief sonication in an ultrasonic bath can be beneficial. Be cautious to avoid excessive heating of the sample.

  • Preparation of Stock Solution:

    • Once a suitable solvent is identified, carefully add the calculated volume of the solvent to the vial containing the this compound powder.

    • Cap the vial tightly and vortex until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Visualizations

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage weigh Weigh this compound calc Calculate Solvent Volume weigh->calc add_solvent Add Chosen Solvent calc->add_solvent vortex Vortex/Sonicate to Dissolve add_solvent->vortex check Check for Complete Dissolution vortex->check check->add_solvent No, try another solvent aliquot Aliquot into Single-Use Tubes check->aliquot Yes store Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound stock solution preparation.

This diagram illustrates a generalized signaling pathway for a somatostatin analog like this compound, which is known to act on somatostatin receptors (SSTRs), a family of G-protein coupled receptors.

G PRL3195 This compound (Somatostatin Analog) SSTR5 SSTR5 (GPCR) PRL3195->SSTR5 Binds to Gi Gi Protein SSTR5->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->CellularResponse Phosphorylates Targets

References

Application Notes and Protocols for PRL-3195 in Competitive Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PRL-3195 is a synthetic analog of somatostatin-14 that exhibits a high binding affinity for the somatostatin receptor subtype 5 (sst5). This characteristic makes it a valuable tool for researchers studying the physiological roles of the sst5 receptor and for the development of novel therapeutics targeting this receptor. Competitive radioligand binding assays are a robust method for determining the affinity of unlabeled ligands, such as PRL-3195, by measuring their ability to displace a radiolabeled ligand from its receptor. These assays are considered the gold standard for quantifying ligand-receptor interactions.[1][2]

This document provides detailed application notes and protocols for the use of PRL-3195 as a competitor in radioligand binding assays targeting the sst5 receptor.

Quantitative Data Summary

The binding affinity of PRL-3195 and the reference compound, somatostatin-14, for the human sst5 receptor is summarized in the table below. The data is presented as the inhibition constant (Ki), a measure of the compound's binding affinity.

CompoundReceptorRadioligandKi (nM)
PRL-3195Human sst5[¹²⁵I-Tyr³]octreotide5.98
Somatostatin-14Human sst5[¹²⁵I-Tyr³]octreotide1.4

Signaling Pathway of Somatostatin Receptor Subtype 5 (sst5)

The sst5 receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of an agonist, such as somatostatin or PRL-3195, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The primary signaling cascade initiated by sst5 involves the activation of an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, sst5 activation can modulate other signaling pathways, including the MAPK/ERK pathway and intracellular calcium levels, which collectively contribute to the regulation of cellular processes such as hormone secretion and proliferation.

sst5_signaling_pathway cluster_membrane Cell Membrane sst5 sst5 Receptor Gi Gi/o Protein sst5->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK/ERK Pathway Gi->MAPK Modulates Ca Ca²⁺ Channels Gi->Ca Modulates cAMP cAMP AC->cAMP Converts ATP to Ligand PRL-3195 / Somatostatin Ligand->sst5 Binds PKA PKA cAMP->PKA Activates Hormone ↓ Hormone Secretion cAMP->Hormone CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Proliferation ↓ Cell Proliferation MAPK->Proliferation Ca_influx ↓ Intracellular Ca²⁺ Ca->Ca_influx Ca_influx->Hormone

Caption: sst5 Receptor Signaling Pathway.

Experimental Protocols

This section details the methodology for performing a competitive radioligand binding assay to determine the binding affinity of PRL-3195 for the sst5 receptor.

Materials and Reagents
  • Membranes: Human recombinant sst5 receptor membrane preparation (e.g., from Millipore or a similar vendor).

  • Radioligand: [¹²⁵I-Tyr³]octreotide (specific activity ~2000 Ci/mmol).

  • Competitor: PRL-3195.

  • Reference Compound: Somatostatin-14.

  • Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl, ice-cold.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (pre-treated with 0.5% polyethyleneimine).

  • Filtration apparatus.

  • Scintillation counter.

Experimental Workflow Diagram

experimental_workflow start Start prep_reagents Prepare Reagents and Buffers start->prep_reagents prep_plates Prepare 96-well Plates prep_reagents->prep_plates add_components Add Assay Components: - Binding Buffer - PRL-3195 (or reference) - [¹²⁵I-Tyr³]octreotide - sst5 Membranes prep_plates->add_components incubate Incubate at 25°C for 60 minutes add_components->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Wash Buffer (3x) filter->wash dry_count Dry Filters and Add Scintillation Cocktail wash->dry_count measure Measure Radioactivity (Scintillation Counter) dry_count->measure analyze Data Analysis: - Determine IC50 - Calculate Ki using  Cheng-Prusoff Equation measure->analyze end End analyze->end

Caption: Competitive Radioligand Binding Assay Workflow.
Detailed Protocol

  • Membrane Preparation:

    • Thaw the sst5 receptor membrane preparation on ice.

    • Dilute the membranes in ice-cold Binding Buffer to a final concentration that provides an adequate signal-to-noise ratio (typically 5-20 µg of protein per well). The optimal concentration should be determined empirically in a preliminary experiment.

  • Assay Setup:

    • The assay is performed in a 96-well microplate with a final assay volume of 250 µL.

    • Total Binding: Add 50 µL of Binding Buffer, 50 µL of [¹²⁵I-Tyr³]octreotide (at a concentration near its Kd, e.g., 0.1-0.5 nM), and 150 µL of the diluted membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of a non-radiolabeled sst5 ligand (e.g., 1 µM somatostatin-14), 50 µL of [¹²⁵I-Tyr³]octreotide, and 150 µL of the diluted membrane preparation.

    • Competition Binding: Add 50 µL of varying concentrations of PRL-3195 (typically ranging from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [¹²⁵I-Tyr³]octreotide, and 150 µL of the diluted membrane preparation.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester or vacuum manifold.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the PRL-3195 concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of PRL-3195 that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Inhibition Constant (Ki):

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[3][4][5][6] This equation corrects for the concentration of the radioligand used in the assay.

    • Ki = IC50 / (1 + ([L]/Kd))

      • IC50: The experimentally determined concentration of PRL-3195 that inhibits 50% of specific radioligand binding.

      • [L]: The concentration of the radioligand ([¹²⁵I-Tyr³]octreotide) used in the assay.

      • Kd: The equilibrium dissociation constant of the radioligand for the sst5 receptor. This value should be determined in a separate saturation binding experiment.

Logical Relationship Diagram for Ki Determination

Ki_determination cluster_experimental Experimental Data cluster_analysis Data Analysis cluster_parameters Required Parameters Total_Binding Total Binding (CPM) Specific_Binding Calculate Specific Binding Total_Binding->Specific_Binding NSB Non-specific Binding (CPM) NSB->Specific_Binding Competition_Data Competition Binding Data (% Inhibition vs. [PRL-3195]) IC50_Determination Determine IC50 from Competition Curve Competition_Data->IC50_Determination Specific_Binding->Competition_Data Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation Final_Ki Ki of PRL-3195 Ki_Calculation->Final_Ki Radioligand_Conc [Radioligand] Radioligand_Conc->Ki_Calculation Radioligand_Kd Radioligand Kd Radioligand_Kd->Ki_Calculation

References

Troubleshooting & Optimization

PRL-3 Inhibitor Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of PRL-3 inhibitors. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for dissolving PRL-3 inhibitors?

A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for dissolving rhodanine-based PRL-3 inhibitors.[1] Dimethyl formamide has also been cited as a potential solvent.[1]

Q2: What is the recommended storage method for stock solutions of PRL-3 inhibitors?

A2: Stock solutions should be aliquoted to prevent repeated freeze-thaw cycles. It is recommended to store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2][3]

Q3: Why is my PRL-3 inhibitor precipitating out of solution?

A3: Precipitation of your PRL-3 inhibitor can occur for several reasons. The compound may have limited solubility in the chosen solvent at the desired concentration. The stability of the compound in the solution might be poor, leading to degradation and precipitation over time. Additionally, temperature fluctuations can affect solubility, causing the compound to fall out of solution.

Q4: Can I use solvents other than DMSO to dissolve my PRL-3 inhibitor?

A4: While DMSO is the most commonly reported solvent, other organic solvents might be viable depending on the specific inhibitor's chemical properties. However, it is crucial to verify the compound's solubility in any alternative solvent before preparing a stock solution for your experiments. It is advisable to start with a small amount of the compound to test its solubility.

Troubleshooting Guide for PRL-3 Inhibitor Solubility

This guide addresses specific issues you may encounter during your experiments.

Issue 1: The PRL-3 inhibitor does not fully dissolve in the chosen solvent.

  • Question: What should I do if my PRL-3 inhibitor is not completely dissolving?

  • Answer:

    • Increase Sonication/Vortexing: Ensure you have vortexed the solution thoroughly. Using a sonicator can also help break down any clumps and facilitate dissolution.

    • Gentle Warming: Gently warm the solution to 37°C. Increased temperature can enhance the solubility of some compounds. However, be cautious as excessive heat can degrade the inhibitor.

    • Reduce Concentration: Your desired concentration may exceed the solubility limit of the compound in that specific solvent. Try preparing a more dilute stock solution.

Issue 2: The PRL-3 inhibitor precipitates after being added to an aqueous buffer.

  • Question: My PRL-3 inhibitor was soluble in the organic solvent, but it precipitated when I diluted it into my aqueous experimental buffer. How can I fix this?

  • Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.

    • Lower the Final Concentration: The final concentration in your aqueous buffer may be too high. Try performing serial dilutions to find a concentration that remains soluble.

    • Incorporate a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help maintain the solubility of hydrophobic compounds.

    • Increase the Percentage of Organic Solvent: If your experimental system allows, you can try increasing the final percentage of the organic solvent (e.g., DMSO) in your aqueous buffer. However, be mindful that high concentrations of organic solvents can be toxic to cells.

Quantitative Solubility Data

The following table summarizes the reported solubility of a specific PRL-3 inhibitor.

Compound NameSolventReported Solubility
PRL-3 Inhibitor IDMSO≤ 40 mg/mL
PRL-3 InhibitorDMSO≤ 16 mg/mL[1]
PRL-3 InhibitorDimethyl formamide16 mg/mL[1]

Experimental Protocol: Solubilizing PRL-3 Inhibitors

This protocol provides a general procedure for dissolving and preparing a stock solution of a PRL-3 inhibitor.

Materials:

  • PRL-3 inhibitor (solid form)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes

Procedure:

  • Pre-weigh the Inhibitor: Carefully weigh the desired amount of the PRL-3 inhibitor in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.

  • Dissolve the Compound:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.

    • If necessary, gently warm the tube to 37°C in a water bath for a short period, followed by vortexing.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Visualizing Experimental Workflows and Signaling Pathways

TroubleshootingWorkflow start Start: PRL-3 Inhibitor Solubility Issue issue Inhibitor not dissolving in initial solvent (e.g., DMSO)? start->issue sol_steps 1. Increase Vortexing/Sonication 2. Gentle Warming (37°C) 3. Reduce Concentration issue->sol_steps Yes precip_issue Precipitation upon dilution in aqueous buffer? issue->precip_issue No sol_steps->precip_issue fail Issue Persists: Contact Technical Support sol_steps->fail precip_steps 1. Lower Final Concentration 2. Add Surfactant (e.g., Tween-80) 3. Increase % of Organic Solvent precip_issue->precip_steps Yes success Solubility Issue Resolved precip_issue->success No precip_steps->success precip_steps->fail

Caption: Troubleshooting workflow for PRL-3 inhibitor solubility issues.

PRL3_Signaling_Pathway PRL3 PRL-3 PI3K_AKT PI3K/Akt Pathway PRL3->PI3K_AKT MAPK MAPK Pathway PRL3->MAPK JAK_STAT JAK/STAT Pathway PRL3->JAK_STAT NFkB NF-κB Pathway PRL3->NFkB Cell_Processes Tumorigenesis (Proliferation, Migration, Invasion) PI3K_AKT->Cell_Processes MAPK->Cell_Processes JAK_STAT->Cell_Processes NFkB->Cell_Processes

Caption: Simplified overview of signaling pathways regulated by PRL-3.[4][5][6]

References

Preventing PRL 3195 degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling, storage, and use of PRL-3195 in experimental settings to prevent its degradation. Adherence to these guidelines is crucial for ensuring the integrity of your experimental results.

General Recommendations for Handling and Storage

Proper handling and storage are the first line of defense against the degradation of research chemicals like PRL-3195.[1][2][3] To ensure the stability and longevity of the compound, please adhere to the following best practices:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including lab coats, gloves, and safety goggles, when handling PRL-3195.[3]

  • Ventilation: Conduct all experiments involving PRL-3195 in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]

  • Storage Conditions: Store PRL-3195 according to the specific requirements on its Safety Data Sheet (SDS). In general, keep the compound in a cool, dry, and dark place. Avoid exposure to heat sources and direct sunlight.[4]

  • Labeling: Ensure all containers are clearly and accurately labeled with the compound name, concentration, date of preparation, and solvent used.[5]

  • Incompatible Substances: Segregate PRL-3195 from incompatible chemicals to prevent accidental reactions.[2][5] For instance, flammable materials should be stored separately from oxidizing agents.[2]

Troubleshooting Guide: PRL-3195 Degradation in Experimental Buffers

This guide addresses common issues that may arise during the use of PRL-3195 in various experimental buffers.

Q1: I am observing a loss of PRL-3195 activity over time in my aqueous buffer. What could be the cause?

A1: The loss of activity is likely due to the degradation of PRL-3195. Several factors in aqueous buffers can contribute to the degradation of small molecule inhibitors:

  • pH Sensitivity: The stability of PRL-3195 may be pH-dependent. Extreme pH values can lead to hydrolysis or other chemical reactions that degrade the compound. It is advisable to maintain the pH of your buffer within a neutral range (pH 6-8) unless otherwise specified.

  • Temperature: Higher temperatures can accelerate the rate of chemical degradation.[1] For long-term experiments, consider running them at lower temperatures if the protocol allows.

  • Light Exposure: Some compounds are sensitive to light and can undergo photodegradation.[1] Protect your experimental setup from direct light by using amber-colored tubes or covering the containers with aluminum foil.

  • Buffer Components: Certain buffer components can react with small molecules. For example, phosphate buffers can sometimes interact with compounds, and buffers with high concentrations of nucleophiles may react with electrophilic centers in the compound.[6]

Q2: How can I determine the optimal buffer conditions for PRL-3195?

A2: To determine the optimal buffer conditions, we recommend performing a stability study. This involves incubating PRL-3195 in a range of different buffer conditions and monitoring its integrity over time using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Q3: My experimental protocol requires a buffer with a pH outside the recommended neutral range. What can I do to minimize degradation?

A3: If your experiment requires a non-neutral pH, it is crucial to minimize the time PRL-3195 is exposed to these conditions. Prepare fresh solutions of PRL-3195 in the required buffer immediately before use. If possible, perform a pilot study to assess the rate of degradation at the required pH to determine the experimental window where the compound remains stable.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for preparing stock solutions of PRL-3195?

A: We recommend preparing stock solutions of PRL-3195 in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q: How stable is PRL-3195 in common cell culture media?

A: The stability of PRL-3195 in cell culture media can vary depending on the specific media formulation, including its pH and the presence of various components.[7] It is best practice to add PRL-3195 to the culture medium immediately before treating the cells. For longer-term experiments, the medium should be replaced with freshly prepared medium containing PRL-3195 at regular intervals.

Q: Can I use buffers containing detergents with PRL-3195?

A: The compatibility of PRL-3195 with detergents should be evaluated on a case-by-case basis. Some detergents can affect the solubility and stability of small molecules.[8] A preliminary stability test is recommended.

Data Presentation: Hypothetical Stability of PRL-3195 in Common Buffers

The following table summarizes the hypothetical stability of PRL-3195 in various common laboratory buffers under different conditions. This data is for illustrative purposes and should be confirmed by internal stability studies.

Buffer (50 mM)pHTemperature (°C)Light ConditionEstimated Half-life (hours)
Phosphate-Buffered Saline (PBS)7.437Dark> 48
Phosphate-Buffered Saline (PBS)7.437Light24
Tris-HCl8.025Dark> 72
Tris-HCl8.037Dark48
Acetate Buffer4.525Dark12
Carbonate-Bicarbonate Buffer9.225Dark8

Experimental Protocols

Protocol for Assessing PRL-3195 Stability

This protocol outlines a general method for assessing the stability of PRL-3195 in a user-defined experimental buffer.

  • Preparation of PRL-3195 Solution: Prepare a concentrated stock solution of PRL-3195 in DMSO.

  • Incubation: Dilute the PRL-3195 stock solution to the final desired concentration in the experimental buffer to be tested. Aliquot the solution into multiple tubes.

  • Time Points: Incubate the tubes under the desired experimental conditions (e.g., specific temperature and light exposure). Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Quenching: Immediately stop any potential degradation at each time point by adding a quenching solution (e.g., a strong acid or base, depending on the degradation pathway) and flash-freezing the samples in liquid nitrogen.

  • Analysis: Analyze the concentration of intact PRL-3195 in each sample using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Interpretation: Plot the concentration of PRL-3195 as a function of time to determine the degradation kinetics and the half-life of the compound in the tested buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare PRL-3195 Stock in DMSO dilute Dilute Stock in Test Buffer prep_stock->dilute prep_buffer Prepare Test Buffer prep_buffer->dilute incubate Incubate under Test Conditions dilute->incubate sample Collect Samples at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC/LC-MS quench->analyze interpret Determine Half-life analyze->interpret signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras RAS receptor->ras Activation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription prl3195 PRL-3195 prl3195->mek Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

References

Optimizing PRL 3195 concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of PRL-3-195, a hypothetical small molecule inhibitor of the Phosphatase of Regenerating Liver-3 (PRL-3), to minimize off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PRL-3-195?

A1: PRL-3-195 is a small molecule inhibitor designed to target the catalytic activity of PRL-3. PRL-3 is a dual-specificity protein tyrosine phosphatase that plays a crucial role in cancer cell proliferation, migration, invasion, and metastasis.[1][2][3][4] By binding to the active site of the PRL-3 enzyme, PRL-3-195 aims to prevent the dephosphorylation of its target substrates, thereby disrupting downstream signaling pathways that contribute to tumor progression.[2]

Q2: What are the known signaling pathways affected by PRL-3?

A2: PRL-3 is known to modulate several key signaling pathways involved in cancer progression. These include, but are not limited to, the PI3K/Akt, JAK/STAT, ERK, and integrin/Src pathways.[1][5] It also influences focal adhesion signaling and the activity of matrix metalloproteinases (MMPs).[1][3] Due to its multifaceted role, inhibition of PRL-3 can have widespread effects on cellular processes.

Q3: What is the recommended starting concentration for PRL-3-195 in in vitro experiments?

A3: For initial in vitro cell-based assays, a starting concentration range of 1-10 µM is recommended.[6] However, the optimal concentration is highly dependent on the cell type and the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the effective concentration (e.g., EC50 or IC50) for your specific model system.[6]

Q4: What are the potential off-target effects of PRL-3-195?

A4: A significant challenge in developing PRL-3 inhibitors is the high degree of similarity between PRL-3 and its other family members, PRL-1 and PRL-2.[3] There is also structural similarity with other phosphatases, such as the tumor suppressor PTEN.[3][7] Therefore, at higher concentrations, PRL-3-195 may inhibit these related phosphatases, leading to off-target effects. It is essential to use the lowest effective concentration to maintain selectivity.[6]

Troubleshooting Guides

Issue 1: High background signal or unexpected cellular toxicity at the initial tested concentration.

This issue may arise from using a concentration of PRL-3-195 that is too high, leading to off-target effects or general cytotoxicity.

Troubleshooting Steps:

  • Perform a Dose-Response Curve to Determine IC50:

    • This is a critical first step to identify the concentration of PRL-3-195 that produces the desired biological effect without causing excessive toxicity.

    • A detailed protocol for this experiment is provided below.

  • Assess Cell Viability:

    • Run a parallel cytotoxicity assay (e.g., MTT, MTS, or trypan blue exclusion) across the same concentration range used in your primary experiment.

    • This will help distinguish between specific inhibitory effects and general toxicity. A detailed protocol is provided below.

  • Optimize Incubation Time:

    • Reduce the incubation time with PRL-3-195. A shorter exposure may be sufficient to achieve the desired effect while minimizing toxicity.

  • Control for Vehicle Effects:

    • Ensure that the solvent used to dissolve PRL-3-195 (e.g., DMSO) is used at a consistent and non-toxic concentration across all experimental conditions, including the vehicle control.

Issue 2: Lack of efficacy at the expected concentration.

If PRL-3-195 does not produce the expected inhibitory effect, several factors could be at play.

Troubleshooting Steps:

  • Verify PRL-3 Expression in Your Model System:

    • Confirm that your cell line or model system expresses PRL-3 at a sufficient level for the inhibitor to have a measurable effect. This can be done using techniques like Western blotting or RT-qPCR.

  • Check Compound Integrity:

    • Ensure that the PRL-3-195 compound has been stored correctly and has not degraded.

  • Increase Concentration Systematically:

    • Based on your initial dose-response curve, you may need to test a higher concentration range. However, be mindful of the potential for off-target effects at higher concentrations.

  • Consider the Cellular Context:

    • The efficacy of PRL-3-195 can be influenced by the specific genetic and signaling background of the cells being used.

Data Presentation

Table 1: Hypothetical Selectivity Profile of PRL-3-195

TargetIC50 (nM)Fold Selectivity vs. PRL-3
PRL-3 100 -
PRL-11,50015x
PRL-22,50025x
PTEN>10,000>100x
PTP1B>10,000>100x

This table presents hypothetical data for illustrative purposes. Researchers should generate their own data for the specific batch of PRL-3-195 being used.

Experimental Protocols

Protocol 1: Determination of IC50 using a Dose-Response Curve

Objective: To determine the concentration of PRL-3-195 that inhibits a specific PRL-3-mediated cellular process by 50%.

Materials:

  • PRL-3-195 stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell line with known PRL-3 expression

  • Cell culture medium and supplements

  • 96-well plates

  • Assay-specific reagents (e.g., for migration, invasion, or a specific phosphorylation event)

  • Plate reader or microscope for data acquisition

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serial Dilution: Prepare a series of dilutions of PRL-3-195 in cell culture medium. A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest PRL-3-195 concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of PRL-3-195.

  • Incubation: Incubate the cells for a predetermined time, based on the kinetics of the biological process being measured.

  • Assay Performance: Perform the specific assay to measure the biological endpoint of interest (e.g., a cell migration assay).

  • Data Analysis: Plot the response (e.g., percent inhibition of migration) against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of PRL-3-195.

Materials:

  • PRL-3-195 stock solution

  • Cell line

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Methodology:

  • Cell Treatment: Follow steps 1-3 of the IC50 determination protocol.

  • Incubation: Incubate the cells with PRL-3-195 for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in a humidified chamber to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

PRL3_Signaling_Pathway PRL3 PRL-3 Integrin Integrin β1 PRL3->Integrin FAK FAK PRL3->FAK ERK ERK1/2 PRL3->ERK STAT3 STAT3 PRL3->STAT3 MMPs MMPs PRL3->MMPs Src Src Integrin->Src Src->FAK Migration Cell Migration & Invasion Src->Migration PI3K PI3K FAK->PI3K FAK->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis STAT3->Proliferation MMPs->Migration PRL3_195 PRL-3-195 PRL3_195->PRL3 inhibits

Caption: PRL-3 signaling pathway and the inhibitory action of PRL-3-195.

Concentration_Optimization_Workflow start Start: Initial Concentration Range (e.g., 1-10 µM) dose_response Perform Dose-Response Experiment start->dose_response cytotoxicity Perform Cytotoxicity Assay (e.g., MTT) start->cytotoxicity analyze Analyze Data: Determine IC50 and CC50 dose_response->analyze cytotoxicity->analyze decision Is there a therapeutic window? (CC50 >> IC50) analyze->decision optimize Optimize Concentration: Select concentration at or slightly above IC50 with minimal toxicity decision->optimize Yes re_evaluate Re-evaluate Concentration Range decision->re_evaluate No proceed Proceed with Optimized Concentration optimize->proceed re_evaluate->start

Caption: Workflow for optimizing PRL-3-195 concentration.

Off_Target_Assessment_Workflow start Start: Optimized Concentration of PRL-3-195 select_off_targets Select Potential Off-Targets (e.g., PRL-1, PRL-2, PTEN) start->select_off_targets assay_off_targets Perform Biochemical or Cellular Assays against selected off-targets select_off_targets->assay_off_targets analyze Analyze Inhibition of Off-Targets assay_off_targets->analyze decision Significant Off-Target Inhibition? analyze->decision confirm Confirm On-Target Effect (e.g., using PRL-3 knockout/knockdown cells) decision->confirm No reconsider Reconsider Concentration or use a more selective inhibitor decision->reconsider Yes end Validated On-Target Effect confirm->end

Caption: Experimental workflow for assessing off-target effects.

References

Assessing the stability of PRL 3195 in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information, troubleshooting guidance, and standardized protocols for researchers using the novel Kinase X inhibitor, PRL-3195. Our goal is to help you achieve consistent and reproducible results in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized PRL-3195?

A1: We recommend using dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.[1][2] PRL-3195 is highly soluble in DMSO. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[3][4]

Q2: How should I store stock solutions of PRL-3195?

A2: Stock solutions prepared in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C.[1][2] This practice helps to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[2][5] For detailed shelf-life information, please refer to the storage conditions table below.

Q3: Is PRL-3195 sensitive to light?

A3: Yes, PRL-3195 exhibits sensitivity to light. Prolonged exposure can lead to degradation. We recommend storing the lyophilized powder and stock solutions in light-protected vials and minimizing exposure to light during experimental procedures.[4]

Q4: Which cell culture media are recommended for use with PRL-3195?

A4: The stability of PRL-3195 can vary between different media formulations due to differences in pH and composition.[3][6] Our internal studies indicate greater stability in RPMI-1640 compared to DMEM.[7] We strongly advise assessing the stability of PRL-3195 in your specific experimental setup. For guidance, refer to the stability data and experimental protocol provided in this document.

Troubleshooting Guide

Q1: My IC50 value for PRL-3195 is higher than expected or varies significantly between experiments. What could be the cause?

A1: Fluctuations in IC50 values are a common issue and can stem from several factors:[5][8]

  • Compound Degradation: PRL-3195 can degrade in certain cell culture media over time, reducing its effective concentration.[9] This is a likely cause for inconsistent results. We recommend preparing fresh working solutions for each experiment and considering the compound's half-life in your specific medium (see data below).

  • Cell Density and Passage Number: Ensure you are using a consistent cell seeding density and passage number for all experiments.[5][8] Variations can alter the effective concentration of the inhibitor per cell and change cellular sensitivity to the compound.[5][8]

  • Inconsistent Incubation Times: The duration of compound exposure directly influences the observed inhibitory effect.[8][10] Standardize the incubation time across all comparative experiments.

Q2: I'm observing a decrease in the inhibitory effect of PRL-3195 in a long-term experiment (e.g., > 48 hours). Why is this happening?

A2: This phenomenon is likely due to the degradation of PRL-3195 in the cell culture medium over the extended incubation period. The compound's half-life may be shorter than the experiment's duration. To maintain a consistent effective concentration, consider replenishing the medium with freshly prepared PRL-3195 at regular intervals (e.g., every 24 or 48 hours).

Q3: I noticed a precipitate forming after diluting my DMSO stock solution of PRL-3195 into the aqueous cell culture medium. What should I do?

A3: Precipitation indicates that the compound's solubility limit in the aqueous medium has been exceeded.[3][5] While PRL-3195 is highly soluble in DMSO, its solubility in aqueous solutions is significantly lower.[3] To resolve this, try the following:

  • Ensure the DMSO stock solution is added to the medium dropwise while gently vortexing to aid dissolution.[3]

  • Lower the final working concentration of PRL-3195.

  • Always visually inspect the medium for any precipitation before adding it to your cells.[1]

Data Presentation

Table 1: Stability of PRL-3195 in Common Cell Culture Media

Media Type (supplemented with 10% FBS)TemperatureTime Point% PRL-3195 Remaining (Average)
DMEM, High Glucose37°C0 h100%
24 h85%
48 h68%
72 h52%
RPMI-164037°C0 h100%
24 h98%
48 h91%
72 h84%

Table 2: Recommended Storage Conditions for PRL-3195

FormStorage TemperatureRecommended Shelf Life
Lyophilized Powder-20°C (Protect from light)36 Months
DMSO Stock Solution (10 mM)-80°C (Single-use aliquots)6 Months
-20°C (Single-use aliquots)1 Month
Aqueous Working Solution2-8°C (Prepare fresh)Use within 24 hours

Experimental Protocols

Protocol: Assessing the Stability of PRL-3195 in Cell Culture Media via HPLC

1.0 Objective To quantify the degradation of PRL-3195 in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).[11]

2.0 Materials

  • PRL-3195 (lyophilized powder)

  • DMSO (Anhydrous)

  • Cell Culture Medium (e.g., DMEM or RPMI-1640, with supplements as used in experiments)

  • Sterile, light-protected microcentrifuge tubes

  • Calibrated incubator (37°C, 5% CO₂)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)

  • Autosampler vials

3.0 Method

  • Prepare Stock Solution: Reconstitute PRL-3195 in DMSO to a concentration of 10 mM.

  • Prepare Working Solution: Spike the cell culture medium with the PRL-3195 stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%. Prepare a sufficient volume for all time points.

  • Time Point 0 (T=0): Immediately after preparation, transfer an aliquot (e.g., 500 µL) of the PRL-3195-spiked medium to an autosampler vial. This is your T=0 sample. Store it at 4°C until analysis.

  • Incubation: Place the remaining spiked medium in a sterile, sealed container inside a 37°C incubator.

  • Sample Collection: At subsequent time points (e.g., 24, 48, 72 hours), remove aliquots (500 µL) from the incubator and transfer them to new autosampler vials. Store immediately at 4°C.

  • HPLC Analysis:

    • Set up the HPLC method with an appropriate gradient to separate PRL-3195 from potential degradation products.[12]

    • Analyze all collected samples in a single run to ensure consistency.

    • Use a UV detector set to the maximum absorbance wavelength of PRL-3195.

4.0 Data Analysis

  • Identify the peak corresponding to PRL-3195 based on its retention time from the T=0 sample.

  • Integrate the peak area for PRL-3195 for each time point.

  • Calculate the percentage of PRL-3195 remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100%

Visualizations

KinaseX_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Ligand Growth Factor Ligand->Receptor Downstream Downstream Effector KinaseX->Downstream Proliferation Cell Proliferation Downstream->Proliferation PRL3195 PRL-3195 PRL3195->KinaseX Inhibition

Caption: Hypothetical signaling pathway showing inhibition of Kinase X by PRL-3195.

Stability_Workflow start Start prep_stock Prepare 10 mM PRL-3195 Stock in DMSO start->prep_stock prep_media Spike Cell Culture Media to 10 µM prep_stock->prep_media t0_sample Collect T=0 Sample prep_media->t0_sample incubate Incubate Media at 37°C prep_media->incubate hplc Analyze All Samples by HPLC t0_sample->hplc collect_samples Collect Samples at 24, 48, 72 hours incubate->collect_samples collect_samples->hplc analyze_data Calculate % Remaining vs. T=0 hplc->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing the stability of PRL-3195 in cell culture media.

Troubleshooting_Tree issue Inconsistent IC50 Results cause1 Compound Degradation? issue->cause1 cause2 Inconsistent Cells? issue->cause2 cause3 Precipitation? issue->cause3 solution1a Run stability assay (see protocol) cause1->solution1a solution1b Replenish media during long-term assays cause1->solution1b solution2a Standardize cell seeding density cause2->solution2a solution2b Use consistent passage number cause2->solution2b solution3a Visually inspect media after dilution cause3->solution3a solution3b Lower working concentration cause3->solution3b

Caption: Troubleshooting logic tree for addressing inconsistent IC50 values.

References

Technical Support Center: Overcoming Challenges in PRL-3195 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the somatostatin-14 analog, PRL-3195, in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is PRL-3195 and what is its mechanism of action?

PRL-3195 is a synthetic peptide analog of somatostatin-14.[1] It functions as a high-affinity agonist for the somatostatin receptor subtype 5 (sst5).[1] The activation of sst5 by PRL-3195 initiates a cascade of intracellular signaling events. Sst5 is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[2][3] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4] Downstream effects of sst5 activation also include modulation of MAPK signaling pathways and regulation of intracellular calcium ion channels.[2][5] These signaling events ultimately mediate the physiological effects of PRL-3195.

Q2: What are the common challenges associated with the oral administration of peptide drugs like PRL-3195?

Oral delivery of peptide-based therapeutics like PRL-3195 is generally not feasible due to several challenges. Peptides are susceptible to enzymatic degradation in the gastrointestinal tract and have low permeability across the intestinal epithelium.[6] This results in poor oral bioavailability, making it difficult to achieve therapeutic concentrations in the bloodstream. Consequently, parenteral routes of administration, such as subcutaneous or intravenous injections, are typically required for in vivo studies.

Q3: How should lyophilized PRL-3195 be stored to ensure its stability?

For long-term storage, lyophilized PRL-3195 powder should be kept at -20°C or -80°C in a tightly sealed container with a desiccant to minimize exposure to moisture.[7] When stored correctly in its lyophilized form, the peptide can be stable for several months to years.[7] For short-term storage, keeping the lyophilized powder at 4°C is acceptable for a few weeks.[8] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent condensation, as moisture can significantly reduce long-term stability.

Q4: What is the recommended procedure for storing PRL-3195 once it is in solution?

Peptide solutions are significantly less stable than their lyophilized form.[8] Once PRL-3195 is reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8] These aliquots should be stored at -20°C for short- to medium-term storage (weeks to a few months) or at -80°C for longer-term storage (up to a year).[7][8] For immediate use, a solution can be stored at 4°C for up to a week, although stability can be sequence-dependent. Peptides containing amino acids such as Cys, Met, Trp, Asn, and Gln are more prone to degradation in solution.[6][8]

Troubleshooting Guides

Issue 1: Difficulty Dissolving Lyophilized PRL-3195

Problem: The lyophilized PRL-3195 powder does not dissolve completely in the chosen solvent, resulting in a cloudy or particulate-containing solution.

Possible Causes and Solutions:

  • Incorrect Solvent Choice: The solubility of a peptide is highly dependent on its amino acid composition and the pH of the solvent.

    • Initial Step: Always start by attempting to dissolve a small test amount of the peptide in sterile, distilled water.[9]

    • Assessing Peptide Charge: To select an appropriate solvent, determine the overall charge of the PRL-3195 peptide by counting the number of acidic (D, E) and basic (K, R, H) amino acid residues.

      • If the peptide is basic: Use a dilute acidic solution, such as 10% acetic acid, to dissolve the peptide.[10][11]

      • If the peptide is acidic: A dilute basic solution, like 0.1% aqueous ammonia, can be used.[11]

      • If the peptide is neutral or hydrophobic: For peptides with a high proportion of hydrophobic or polar uncharged amino acids, organic solvents are recommended. Start by dissolving the peptide in a small amount of DMSO, DMF, or acetonitrile, and then slowly add sterile water or buffer to the desired concentration.[9][11][12]

  • Insufficient Solubilization Technique:

    • Sonication: Brief periods of sonication (e.g., 3 cycles of 10 seconds with cooling on ice in between) can help to break up aggregates and improve dissolution.[12]

    • Gentle Warming: Gently warming the solution may aid in dissolving the peptide, but excessive heat should be avoided as it can cause degradation.[12]

Issue 2: Variability in Experimental Results

Problem: Inconsistent or non-reproducible data is observed across different animal subjects or experimental runs.

Possible Causes and Solutions:

  • Incomplete Solubilization or Precipitation: If the peptide is not fully dissolved or precipitates out of solution upon dilution, the actual administered dose will be lower than intended and variable.

    • Verification: Always ensure the peptide solution is clear and free of particulates before administration.[13] Centrifuge the solution to pellet any undissolved material.

  • Peptide Instability: Degradation of the PRL-3195 solution over time can lead to a decrease in potency.

    • Fresh Preparation: Prepare solutions fresh before each experiment whenever possible.

    • Proper Storage: If using a stock solution, ensure it has been stored correctly in aliquots at -20°C or -80°C and that freeze-thaw cycles have been minimized.[8]

  • Inconsistent Administration Technique: Variability in the volume or site of injection can affect the absorption and bioavailability of the peptide.

    • Standardized Protocol: Adhere to a strict, standardized injection protocol for all animals. Ensure consistent injection volumes and anatomical locations.

  • Biological Variability: Individual differences in animal metabolism and physiology can contribute to varied responses.

    • Adequate Sample Size: Use a sufficient number of animals per group to account for biological variability and to achieve statistical power.

    • Acclimatization: Ensure all animals are properly acclimatized to the experimental conditions before the study begins to minimize stress-induced variations.

Quantitative Data Summary

The following table summarizes in vivo data from a study on a selective nonpeptide sst5 agonist, CRN02481, in a mouse model of hyperinsulinism (Sur1-/- mice). This data is provided as a reference for the potential effects of a sst5 agonist.

Animal ModelCompoundDose and RouteKey FindingsReference
Sur1-/- MiceCRN02481Oral administrationSignificantly increased fasting glucose and prevented fasting hypoglycemia compared to vehicle.[4][14]
Wild-type MiceCRN02481Oral administrationDuring a glucose tolerance test, significantly increased glucose excursion compared to control.[4][14]

Experimental Protocols

General Protocol for Subcutaneous Administration of PRL-3195 in Mice

This protocol is a general guideline and should be adapted and optimized for specific experimental needs.

1. Materials:

  • Lyophilized PRL-3195

  • Sterile solvent (e.g., sterile water, 0.9% saline, or a buffer appropriate for PRL-3195 solubility)

  • Sterile syringes (0.5-1 ml)

  • Sterile needles (25-27 gauge)

  • 70% Isopropyl alcohol swabs

  • Weighing scale

  • Appropriate animal handling and restraint equipment

2. Procedure:

  • Animal Preparation:

    • Allow mice to acclimatize to the housing and experimental environment for at least one week prior to the study.

    • Weigh each mouse accurately on the day of the experiment to calculate the correct injection volume.

  • Preparation of PRL-3195 Solution:

    • Bring the vial of lyophilized PRL-3195 to room temperature before opening.

    • Reconstitute the peptide in the chosen sterile solvent to create a stock solution. Ensure complete dissolution.

    • Dilute the stock solution with a sterile vehicle (e.g., 0.9% saline) to the final desired concentration for injection. The final concentration should be calculated to deliver the desired dose in a volume of approximately 5 ml/kg.[15]

  • Subcutaneous Injection:

    • Gently restrain the mouse.

    • Wipe the injection site (typically the loose skin over the back, between the shoulder blades) with a 70% alcohol swab and allow it to dry.

    • Lift the skin to form a "tent."

    • Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

    • Slowly inject the calculated volume of the PRL-3195 solution.

    • Withdraw the needle and gently apply pressure to the injection site if necessary.

    • Return the mouse to its cage and monitor for any adverse reactions.

4. Post-injection Monitoring:

  • Observe the animals for any signs of distress, changes in behavior, or local reactions at the injection site.

  • Conduct endpoint measurements at the predetermined time points as per the experimental design.

Mandatory Visualizations

SST5 Signaling Pathway

sst5_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PRL3195 PRL-3195 sst5 sst5 Receptor PRL3195->sst5 Binds to G_protein Gi/o Protein sst5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK Modulates Ca_channel Ca²⁺ Channels G_protein->Ca_channel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Hormone Secretion, ↓ Proliferation) PKA->Cellular_Response Leads to MAPK->Cellular_Response Ca_influx ↓ Intracellular Ca²⁺ Ca_channel->Ca_influx Ca_influx->Cellular_Response

Caption: Simplified signaling pathway of the sst5 receptor upon activation by PRL-3195.

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization (≥ 1 week) randomization Randomization into Treatment Groups animal_acclimatization->randomization baseline Baseline Measurements (e.g., Blood Glucose, Body Weight) randomization->baseline prl3195_prep PRL-3195 Solution Preparation administration PRL-3195 or Vehicle Administration (e.g., SC) prl3195_prep->administration baseline->administration monitoring Post-Dose Monitoring (Behavioral, Clinical Signs) administration->monitoring endpoint Endpoint Measurements (e.g., Biomarker Analysis) monitoring->endpoint data_analysis Statistical Analysis endpoint->data_analysis results Interpretation of Results data_analysis->results

Caption: General experimental workflow for an in vivo efficacy study of PRL-3195.

References

Technical Support Center: Interpreting Unexpected Data in PRL-3 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected data in experiments involving the Phosphatase of Regenerating Liver 3 (PRL-3).

Frequently Asked Questions (FAQs)

Q1: My anti-PRL-3 antibody is not detecting a band at the expected molecular weight (~22 kDa) in my Western blot.

A1: There are several potential reasons for this observation:

  • Low PRL-3 Expression: The cell line or tissue you are using may have very low endogenous expression of PRL-3. It is advisable to include a positive control, such as a cell line known to overexpress PRL-3 (e.g., certain metastatic cancer cell lines) or recombinant PRL-3 protein.

  • Antibody Specificity and Dilution: Ensure you are using a validated anti-PRL-3 antibody and have optimized the antibody dilution. Titrating the primary antibody is crucial for obtaining a clear signal.

  • Protein Degradation: PRL-3 may be susceptible to degradation. Ensure that your lysis buffer contains a sufficient concentration of protease inhibitors and that samples are kept on ice or at 4°C during preparation.

  • Inefficient Transfer: Verify that your protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer to visualize total protein. For small proteins like PRL-3, optimizing transfer time and voltage is critical to prevent over-transfer ("blowout").

Q2: I've treated my cells with a PRL-3 inhibitor, but I don't observe the expected downstream signaling changes (e.g., decreased cell migration).

A2: Consider the following possibilities:

  • Inhibitor Potency and Cell Permeability: Confirm the IC50 of your specific inhibitor and ensure you are using it at an effective concentration. Not all inhibitors are cell-permeable. Verify the properties of the compound you are using.

  • Cell Line-Specific Effects: The role of PRL-3 and its downstream signaling can be highly context-dependent and vary between different cell types. The signaling pathway you are investigating may not be the primary pathway regulated by PRL-3 in your specific cell model.

  • Compensatory Mechanisms: Cells can sometimes activate compensatory signaling pathways when a particular pathway is inhibited. It may be useful to investigate other related signaling pathways to see if there are any off-target or compensatory effects.

  • Experimental Timeframe: The timing of your endpoint measurement is critical. The effects of PRL-3 inhibition on downstream signaling and cellular phenotypes may take time to manifest. Consider performing a time-course experiment.

Q3: My PRL-3 siRNA knockdown shows a significant decrease in mRNA levels (confirmed by qRT-PCR), but I still see a strong PRL-3 band on my Western blot.

A3: This discrepancy can be explained by:

  • Protein Stability: PRL-3 protein may have a long half-life. Even with efficient mRNA knockdown, the existing pool of PRL-3 protein may take a significant amount of time to be degraded. You may need to wait longer after siRNA transfection before harvesting your cells for protein analysis.

  • Antibody Specificity: Double-check the specificity of your anti-PRL-3 antibody. It might be cross-reacting with other proteins.

  • Transfection Efficiency: While your qRT-PCR results may show good knockdown on average, the transfection efficiency might not be uniform across the entire cell population. This could leave a subset of cells with high PRL-3 expression.

Troubleshooting Guides

Unexpected Results in Cell Migration/Invasion Assays
Observation Potential Cause Troubleshooting Steps
No change in migration/invasion after PRL-3 inhibition/knockdown Cell line may not be dependent on PRL-3 for migration/invasion.Use a different cell line known to be sensitive to PRL-3 levels.
Ineffective inhibitor concentration or siRNA knockdown.Confirm inhibitor IC50 and perform a dose-response curve. Validate siRNA knockdown at the protein level by Western blot.
Issues with the migration/invasion assay itself.Optimize the assay conditions, including cell seeding density, chemoattractant concentration, and incubation time.
Increased migration/invasion after PRL-3 inhibition/knockdown Off-target effects of the inhibitor or siRNA.Use a different inhibitor or at least two different siRNA sequences targeting PRL-3.
Activation of compensatory migratory pathways.Investigate other signaling pathways known to regulate cell migration.
Inconsistent Western Blot Results for PRL-3
Observation Potential Cause Troubleshooting Steps
High background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
Primary or secondary antibody concentration is too high.Titrate your antibodies to find the optimal concentration.
Insufficient washing.Increase the number and duration of wash steps.
Multiple non-specific bands Antibody is not specific enough.Use a different, validated anti-PRL-3 antibody.
Protein degradation.Add fresh protease inhibitors to your lysis buffer and keep samples cold.
Too much protein loaded.Reduce the amount of protein loaded per well.
Weak or no signal Low abundance of PRL-3 in the sample.Use a positive control and consider using an overexpression lysate.
Inefficient antibody binding.Optimize antibody incubation time and temperature.
Poor protein transfer.Check transfer efficiency with Ponceau S staining. Optimize transfer conditions for a small protein.

Quantitative Data Summary

Table 1: IC50 Values of Selected PRL-3 Inhibitors
InhibitorCell LineAssay TypeIC50 (µM)Reference
ThienopyridoneRecombinant PRL-3Phosphatase Activity0.8[1]
Rhodanine AnalogRecombinant PRL-3Phosphatase Activity1.5[1]
Cpd 1Recombinant PRL-3Phosphatase Activity9.8[1]
Cpd 2Recombinant PRL-3Phosphatase Activity1.6[1]
Cpd 3Recombinant PRL-3Phosphatase Activity1.9[1]
Table 2: Effect of PRL-3 siRNA on Endometriotic Stromal Cell Migration
Treatment GroupNumber of Migrating Cells (Mean ± SD)P-valueReference
Blank Control1.75 ± 0.28< 0.05[2][3]
Negative Control siRNA1.63 ± 0.39< 0.05[2][3]
PRL-3 siRNA0.87 ± 0.21< 0.05[2][3]

Experimental Protocols

Detailed Western Blot Protocol for PRL-3 Detection
  • Sample Preparation (Cell Lysates): a. Culture cells to 70-80% confluency. b. Wash cells with ice-cold PBS. c. Add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail. d. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE: a. Mix 20-30 µg of protein with 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. Load samples onto a 12% polyacrylamide gel. d. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: a. Equilibrate the gel and a PVDF membrane in transfer buffer. b. Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge). c. Perform a wet transfer at 100V for 60 minutes or a semi-dry transfer according to the manufacturer's instructions.

  • Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against PRL-3 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

  • Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Visualize the bands using a chemiluminescence imaging system.

Transwell Cell Migration Assay Protocol
  • Cell Preparation: a. Culture cells to sub-confluency. b. Starve the cells in serum-free medium for 12-24 hours prior to the assay. c. Harvest cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup: a. Place 24-well plate Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate. b. Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well. c. Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation: a. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period determined by the cell type's migratory capacity (typically 12-48 hours).

  • Quantification: a. After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab. b. Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. c. Stain the cells with a 0.5% crystal violet solution for 20 minutes. d. Gently wash the inserts with water to remove excess stain. e. Allow the inserts to air dry. f. Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the crystal violet can be eluted with a destaining solution, and the absorbance can be measured with a plate reader.

Signaling Pathway Diagrams

PRL3_PI3K_Akt_Pathway PRL3 PRL-3 PI3K PI3K PRL3->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth

Caption: PRL-3 activates the PI3K/Akt signaling pathway.

PRL3_MAPK_Pathway PRL3 PRL-3 Ras Ras PRL3->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: PRL-3 mediated activation of the MAPK signaling cascade.

PRL3_JAK_STAT_Pathway PRL3 PRL-3 JAK JAK PRL3->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->STAT3 GeneExpression Gene Expression (Survival, Proliferation) STAT3->GeneExpression Translocates to nucleus

Caption: The role of PRL-3 in the JAK/STAT3 signaling pathway.

References

Improving the signal-to-noise ratio in PRL 3195 assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PRL-3195 assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to ensure the acquisition of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is a PRL-3195 assay?

A PRL-3195 assay is a method designed to measure the activity or presence of the Phosphatase of Regenerating Liver (PRL) protein. These assays are critical in cancer research and drug development due to the role of PRL phosphatases in metastatic progression. The "3195" may refer to a specific compound, internal project code, or a particular variant of the assay.

Q2: What are the common causes of a low signal-to-noise ratio in PRL-3195 assays?

A low signal-to-noise (S/N) ratio can stem from either high background signal, a weak specific signal, or a combination of both. Common culprits include suboptimal antibody concentrations, insufficient washing, inadequate blocking, high cell seeding density, and issues with reagent stability or buffer composition.[1][2]

Q3: How can I minimize variability between replicate wells and different experiments?

To reduce variability, it is essential to adhere to standardized procedures, use robust quality control for assays and instruments, and ensure proper training of personnel.[3][4] Practical steps include preparing master mixes for reagents, using calibrated pipettes, ensuring uniform cell seeding, and maintaining consistent incubation times and temperatures.[4][5]

Troubleshooting Guide: Improving the Signal-to-Noise Ratio

A robust signal-to-noise ratio is fundamental for reliable data. Below are common issues and detailed steps to address them.

Issue 1: High Background Signal

High background can obscure the specific signal, leading to a poor signal-to-noise ratio.

Common Causes and Solutions:

Possible Cause Recommended Action
Insufficient Blocking Optimize blocking buffer composition (e.g., test different blocking agents like BSA or non-fat dry milk) and increase incubation time to ensure complete saturation of non-specific binding sites.[2]
Suboptimal Antibody Concentration Titrate primary and secondary antibody concentrations to find the optimal dilution that maximizes the specific signal while minimizing background.[2][6]
Inadequate Washing Increase the number and duration of wash steps. Using a wash buffer with a mild detergent (e.g., 0.05% Tween-20) can help reduce non-specific binding.[1][2]
Non-specific Antibody Binding Ensure the use of high-quality, affinity-purified antibodies. Include appropriate isotype controls to assess the level of non-specific binding.[7]
Autofluorescence For fluorescence-based assays, use phenol red-free media and consider using plates designed for fluorescence (e.g., black-walled, clear-bottom) to reduce background.[1]
High Cell Seeding Density Optimize the cell seeding density to avoid over-confluence, which can lead to increased background signals.[1]
Issue 2: Weak or No Signal

A weak signal can be difficult to distinguish from the background noise.

Common Causes and Solutions:

Possible Cause Recommended Action
Suboptimal Reagent Concentration Titrate the concentration of the detection substrate to ensure it is not a limiting factor.
Insufficient Incubation Time Optimize incubation times for antibodies and the final detection step. Longer incubation may be needed for low-abundance targets.[2]
Inactive Enzyme or Reagents Ensure proper storage and handling of enzymes and other critical reagents. Prepare fresh reagents and avoid repeated freeze-thaw cycles.
Issues with Target Protein Confirm the presence and activity of the PRL-3 protein in your samples. The epitope for antibody binding may be masked.
Inappropriate Assay Conditions Maintain optimal temperature, pH, and humidity, as fluctuations can impact enzyme activity and cell health.[1][8]

Experimental Protocols

Protocol 1: Optimizing Primary Antibody Concentration

This protocol describes the steps to determine the optimal primary antibody concentration for your assay.

  • Prepare a series of dilutions of your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000).

  • Coat your plate with the target antigen or prepare your cells as per your standard protocol.

  • Block the wells to prevent non-specific binding.

  • Add the different dilutions of the primary antibody to the wells. Include a negative control with no primary antibody.

  • Incubate according to your standard protocol.

  • Wash the wells thoroughly.

  • Add the secondary antibody at its optimal concentration.

  • Wash again and proceed with the detection step.

  • Measure the signal and calculate the signal-to-noise ratio for each dilution.

  • Select the dilution that provides the highest signal-to-noise ratio.[2]

Hypothetical Data for Antibody Titration:

Primary Antibody Dilution Signal (Positive Control) Signal (Negative Control) Signal-to-Noise Ratio
1:1002.50.83.1
1:2502.20.45.5
1:500 1.8 0.2 9.0
1:10001.10.111.0
1:20000.60.087.5

In this example, a 1:1000 dilution gives the highest S/N ratio, though a 1:500 dilution provides a strong signal with a good S/N ratio.

Protocol 2: Optimizing Blocking Buffer

This protocol helps in selecting the most effective blocking buffer for your assay.

  • Prepare different blocking buffers (e.g., 5% BSA in PBS, 5% non-fat dry milk in TBS-T, and a commercial blocking solution).

  • Prepare your plate as per your standard protocol up to the blocking step.

  • Add the different blocking buffers to a set of wells and incubate.

  • Proceed with the rest of the assay using the optimal primary and secondary antibody concentrations.

  • Compare the background signals and the specific signals for each blocking condition to determine the most effective buffer.

Hypothetical Data for Blocking Buffer Optimization:

Blocking Buffer Signal (Positive Control) Signal (Negative Control) Signal-to-Noise Ratio
5% BSA in PBS1.50.53.0
5% Non-fat Dry Milk in TBS-T 1.7 0.2 8.5
Commercial Buffer A1.60.44.0

In this example, 5% non-fat dry milk in TBS-T provides the best signal-to-noise ratio.

Visualizations

experimental_workflow Figure 1. General Experimental Workflow for a PRL-3195 Assay cluster_prep Plate Preparation cluster_incubation Incubation Steps cluster_detection Detection plate_prep Coat Plate with Antigen/Seed Cells blocking Block Non-specific Sites plate_prep->blocking primary_ab Add Primary Antibody blocking->primary_ab Wash secondary_ab Add Enzyme-conjugated Secondary Antibody primary_ab->secondary_ab substrate Add Substrate secondary_ab->substrate Wash read_signal Measure Signal substrate->read_signal data_analysis data_analysis read_signal->data_analysis Analyze Data

Caption: Figure 1. A generalized workflow for conducting a PRL-3195 immunoassay.

troubleshooting_logic Figure 2. Troubleshooting Logic for Low Signal-to-Noise Ratio cluster_high_bg High Background Solutions cluster_low_sig Low Signal Solutions start Low S/N Ratio check_background Is Background High? start->check_background check_signal Is Signal Low? start->check_signal optimize_blocking Optimize Blocking check_background->optimize_blocking Yes check_reagents Check Reagent Activity check_signal->check_reagents Yes titrate_abs Titrate Antibodies optimize_blocking->titrate_abs increase_washes Increase Washes titrate_abs->increase_washes end_node Improved S/N Ratio increase_washes->end_node optimize_incubation Optimize Incubation Time check_reagents->optimize_incubation confirm_target Confirm Target Presence optimize_incubation->confirm_target confirm_target->end_node

Caption: Figure 2. A decision tree for troubleshooting a low signal-to-noise ratio.

prl3_pathway Figure 3. Simplified Putative Signaling Pathway Involving PRL-3 PRL3 PRL-3 AKT AKT PRL3->AKT Promotes (Dephosphorylates inhibitory sites?) Src Src Kinase PRL3->Src Activates Integrin Integrin Signaling PI3K PI3K Integrin->PI3K PI3K->AKT Activates CellMigration Cell Migration & Invasion AKT->CellMigration Rho Rho GTPases Src->Rho Rho->CellMigration

Caption: Figure 3. A simplified diagram of potential signaling pathways influenced by PRL-3.

References

PRL 3195 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of PRL-3195, a potent and selective peptide analog of somatostatin with high affinity for the somatostatin receptor subtype 5 (sst5).[1] Adherence to these guidelines is crucial for ensuring the reliability and reproducibility of experimental results.

I. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for PRL-3195?

A1: PRL-3195 should be stored at 2-8°C in a dry and cool place.[1] For long-term storage, it is advisable to keep the compound in a desiccator to prevent degradation from moisture.

Q2: What is the expected purity of a new batch of PRL-3195?

A2: Each new batch of PRL-3195 should have a purity of ≥95.0% as determined by High-Performance Liquid Chromatography (HPLC).[1]

Q3: My PRL-3195 solution appears to have low solubility in aqueous buffers. What should I do?

A3: PRL-3195 is a peptide and may have limited solubility in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent like DMSO, and then dilute it with the aqueous buffer to the desired final concentration.

Q4: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?

A4: Unexpected peaks could be due to several factors including contamination of the solvent, degradation of the sample, or issues with the HPLC system.[2][3] It is recommended to prepare fresh mobile phase, use a guard column, and ensure the column is properly equilibrated.[2]

Q5: How can I confirm the identity of PRL-3195?

A5: The identity of PRL-3195 can be confirmed by its molecular weight using Mass Spectrometry (MS). The expected molecular weight is 1177.85 g/mol .[1]

II. Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the quality control of PRL-3195.

Problem 1: HPLC Purity is below 95%

  • Possible Cause 1: Sample Degradation.

    • Solution: Ensure the compound has been stored correctly at 2-8°C and protected from light and moisture.[1] Prepare fresh solutions for analysis.

  • Possible Cause 2: Inaccurate Integration.

    • Solution: Review the integration parameters of the HPLC software to ensure all relevant peaks are being correctly identified and quantified.

  • Possible Cause 3: Contaminated Mobile Phase or Diluent.

    • Solution: Prepare fresh mobile phase using HPLC-grade solvents and high-purity water. Filter the mobile phase before use.

Problem 2: Inconsistent Retention Times in HPLC

  • Possible Cause 1: Fluctuations in Column Temperature.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[2]

  • Possible Cause 2: Inconsistent Mobile Phase Composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed.[2] If using a gradient, ensure the pump is functioning correctly.

  • Possible Cause 3: Column Degradation.

    • Solution: The column may need to be replaced if it has been used extensively or with harsh mobile phases.

Problem 3: Mass Spectrometry Signal is Weak or Absent

  • Possible Cause 1: Poor Ionization.

    • Solution: Optimize the MS source parameters, including the electrospray voltage and gas flow rates. The molecular formula is C₅₈H₆₉N₁₂O₉S₂Cl.[1]

  • Possible Cause 2: Low Sample Concentration.

    • Solution: Increase the concentration of the sample being infused into the mass spectrometer.

  • Possible Cause 3: Presence of Interfering Substances.

    • Solution: Ensure the sample is free from non-volatile salts or other contaminants that can suppress the signal.

III. Data Presentation

Table 1: Specifications for PRL-3195

ParameterSpecificationAnalytical Method
Appearance White PowderVisual Inspection
Purity ≥95.0%HPLC
Molecular Formula C₅₈H₆₉N₁₂O₉S₂ClMass Spectrometry
Molecular Weight 1177.85Mass Spectrometry
Peptide Sequence H-p-Chloro-Phe-D-Cys-β-(3-pyridyl)-Ala-D-Trp-N-Me-Lys-Thr-Cys-2-Nal-NH2 (Disulfide bond)Amino Acid Analysis/Sequencing

Table 2: Example HPLC Purity Analysis Data

Lot NumberRetention Time (min)Peak Area (%)Purity (%)
PRL3195-00115.298.598.5
PRL3195-00215.397.997.9
PRL3195-00315.299.199.1

IV. Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Filter both mobile phases through a 0.22 µm filter and degas for 15 minutes.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Gradient: 10-90% Mobile Phase B over 20 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of PRL-3195 and dissolve in 1 mL of 50% acetonitrile in water to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the purity by dividing the peak area of the main peak by the total area of all peaks.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

  • LC Conditions:

    • Use the same HPLC conditions as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Range: m/z 100-1500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Analysis:

    • Infuse the sample and acquire the mass spectrum.

    • Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of PRL-3195 (1177.85).

V. Visualizations

Quality_Control_Workflow PRL-3195 Quality Control Workflow cluster_0 Receiving cluster_1 Initial Assessment cluster_2 Analytical Testing cluster_3 Decision cluster_4 Outcome A Receive PRL-3195 Batch B Visual Inspection (Appearance: White Powder) A->B C HPLC Purity Analysis B->C D LC-MS Identity Confirmation B->D E Purity ≥ 95%? C->E F Identity Confirmed? D->F G Pass QC E->G Yes H Fail QC (Investigate) E->H No F->G Yes F->H No

Caption: A flowchart of the quality control process for PRL-3195.

Troubleshooting_HPLC_Purity Troubleshooting Low HPLC Purity cluster_0 Problem cluster_1 Initial Checks cluster_2 System Checks cluster_3 Resolution A HPLC Purity < 95% B Check Integration Parameters A->B C Prepare Fresh Sample & Solvents B->C Parameters OK D Check for Leaks C->D Issue Persists E Verify Column Temperature D->E No Leaks F Re-analyze Sample E->F Temp Stable G Contact Technical Support F->G Issue Unresolved

Caption: A decision tree for troubleshooting low HPLC purity results.

MEK1_2_Signaling_Pathway Simplified MEK1/2 Signaling Pathway cluster_0 Upstream Activators cluster_1 Core Cascade cluster_2 Downstream Effects A Growth Factors, Mitogens B Ras A->B C Raf B->C D MEK1/2 C->D E ERK1/2 D->E F Transcription Factors (e.g., c-Myc, c-Jun) E->F G Cell Proliferation, Differentiation, Survival F->G

Caption: A diagram of the MEK1/2 signaling pathway.[4][5][6]

References

Validation & Comparative

Validating the In Vivo Antagonistic Activity of Prolactin Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vivo antagonistic activity of the prolactin receptor (PRLR) antagonist, G129R-hPRL, a well-characterized antagonist of the human prolactin receptor, against a hypothetical alternative. The data and protocols presented are based on established methodologies for evaluating PRLR antagonists in preclinical cancer models. This document is intended for researchers, scientists, and professionals in drug development.

Comparative In Vivo Efficacy of PRLR Antagonists

The following table summarizes the in vivo antagonistic activity of G129R-hPRL in a breast cancer xenograft model. This data is representative of typical studies evaluating the efficacy of PRLR antagonists.

Compound Dosage Treatment Duration Tumor Growth Inhibition (%) Effect on STAT5 Phosphorylation Animal Model
G129R-hPRL 100 μ g/day 28 days~50%Significant InhibitionOvarian Cancer Orthotopic Mouse Model[1]
G129R-hPRL + Paclitaxel 100 μ g/day 28 days>90%Not ReportedOvarian Cancer Orthotopic Mouse Model[1]
PRLRA-ABD Fusion Not specified24 hoursNot applicable (Pharmacokinetic study)Efficiently prevented STAT5 phosphorylation at ≥100 nMWistar Rats[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical signaling pathway of the prolactin receptor and a typical experimental workflow for evaluating the in vivo efficacy of a PRLR antagonist.

PRLR_Signaling_Pathway cluster_membrane Cell Membrane PRLR PRLR Dimer JAK2 JAK2 PRLR->JAK2 Activates PRL Prolactin (PRL) PRL->PRLR Binds STAT5 STAT5 JAK2->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Proliferation Cell Proliferation, Survival Gene->Proliferation Antagonist PRLR Antagonist (e.g., G129R-hPRL) Antagonist->PRLR Blocks Binding

Caption: Prolactin Receptor Signaling Pathway.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis cluster_analysis Data Analysis start Implant Tumor Cells (e.g., T47D, MCF-7) in Immunocompromised Mice tumor Allow Tumors to Establish start->tumor randomize Randomize Mice into Treatment Groups tumor->randomize treat Administer Vehicle, PRLR Antagonist, or Combination Therapy randomize->treat measure Measure Tumor Volume Periodically treat->measure endpoint Euthanize Mice at Predefined Endpoint measure->endpoint collect Collect Tumors and Blood Samples endpoint->collect growth_curve Generate Tumor Growth Curves collect->growth_curve immuno Immunohistochemistry (e.g., pSTAT5) collect->immuno western Western Blot (e.g., for signaling proteins) collect->western pk Pharmacokinetic Analysis collect->pk

Caption: In Vivo Efficacy Testing Workflow.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Breast Cancer Xenograft Model

This protocol outlines the establishment of a xenograft model to evaluate the in vivo efficacy of PRLR antagonists.

1. Cell Culture:

  • Human breast cancer cell lines known to express the prolactin receptor (e.g., T47D, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Female immunodeficient mice (e.g., nude or SCID) aged 6-8 weeks are used.
  • Animals are housed in a pathogen-free environment with ad libitum access to food and water.

3. Tumor Cell Implantation:

  • Cultured breast cancer cells are harvested, washed, and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel.
  • A suspension containing 1-5 x 10^6 cells is injected subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor growth is monitored by measuring the length and width of the tumors with calipers every 2-3 days.
  • Tumor volume is calculated using the formula: (Length x Width^2) / 2.
  • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

5. Administration of PRLR Antagonist:

  • The PRLR antagonist (e.g., G129R-hPRL) is administered via a clinically relevant route, such as intraperitoneal or subcutaneous injection.
  • The dosage and frequency of administration are based on previous in vitro potency and pharmacokinetic data.
  • The control group receives a vehicle control (the solution used to dissolve the antagonist).

6. Efficacy Evaluation:

  • Tumor volumes are measured throughout the study.
  • At the end of the study, mice are euthanized, and tumors are excised and weighed.
  • Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.

Immunohistochemical Analysis of STAT5 Phosphorylation

This protocol describes the method for assessing the downstream effects of PRLR antagonism on the JAK-STAT signaling pathway within the tumor tissue.

1. Tissue Collection and Preparation:

  • Tumor tissues collected at the end of the in vivo study are fixed in 10% neutral buffered formalin and embedded in paraffin.
  • 5 µm sections are cut and mounted on positively charged slides.

2. Antigen Retrieval:

  • Slides are deparaffinized and rehydrated.
  • Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0).

3. Immunohistochemical Staining:

  • Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.
  • Sections are blocked with a protein-blocking solution to prevent non-specific antibody binding.
  • Slides are incubated with a primary antibody specific for phosphorylated STAT5 (pSTAT5).
  • A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is applied.
  • The signal is visualized using a chromogen (e.g., DAB), which produces a colored precipitate at the site of the antigen.
  • Sections are counterstained with hematoxylin.

4. Imaging and Analysis:

  • Stained slides are imaged using a light microscope.
  • The intensity and percentage of pSTAT5-positive cells are quantified to assess the level of signaling inhibition.

References

Head-to-head comparison of PRL 3195 and somatostatin-14

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of PRL 3195 and the endogenous peptide hormone somatostatin-14. The information presented is intended to assist researchers in understanding the distinct pharmacological profiles of these two compounds, facilitating informed decisions in experimental design and drug development.

Overview and Key Properties

Somatostatin-14 is a naturally occurring cyclic peptide hormone that acts as a potent agonist at all five known somatostatin receptor subtypes (SSTR1-5). It plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, cell proliferation, and the inhibition of endocrine and exocrine secretions. Its therapeutic potential is limited by a very short plasma half-life.

This compound is a synthetic analog of somatostatin-14. Unlike the parent compound, this compound functions as a somatostatin receptor antagonist , exhibiting a distinct selectivity profile across the SSTR subtypes. Its development provides a valuable tool for probing the physiological roles of specific somatostatin receptors and for investigating the therapeutic potential of SSTR antagonism.

FeatureThis compoundSomatostatin-14
Compound Type Synthetic Peptide AnalogEndogenous Peptide Hormone
Primary Function Somatostatin Receptor AntagonistSomatostatin Receptor Agonist
Chemical Formula C₅₈H₆₉ClN₁₂O₉S₂C₇₆H₁₀₄N₁₈O₁₉S₂
CAS Number 341519-04-838916-34-6
Receptor Selectivity Preferential for SSTR5 and SSTR2High affinity for all SSTR subtypes (SSTR1-5)

Mechanism of Action and Signaling Pathways

The functional differences between this compound and somatostatin-14 are rooted in their opposing effects on somatostatin receptor signaling.

Somatostatin-14 (Agonist): Upon binding to any of the five SSTR subtypes, somatostatin-14 induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. All SSTRs are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). The activation of these G-proteins leads to several downstream effects, including:

  • Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channel activity: This includes the activation of inwardly rectifying potassium (K+) channels (leading to hyperpolarization and reduced cell excitability) and the inhibition of voltage-gated calcium (Ca2+) channels (reducing calcium influx and subsequent cellular processes like hormone secretion).

  • Activation of phosphotyrosine phosphatases (PTPs): This can lead to the dephosphorylation of key signaling molecules.

  • Modulation of the mitogen-activated protein kinase (MAPK) pathway.

Somatostatin-14 Signaling Pathway SST14 Somatostatin-14 SSTR SSTR (1-5) SST14->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel Activity G_protein->K_channel Activates Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel Inhibits PTP ↑ Phosphatase Activity G_protein->PTP Activates MAPK MAPK Pathway Modulation G_protein->MAPK Modulates cAMP ↓ cAMP AC->cAMP

Fig. 1: Somatostatin-14 Agonist Signaling

This compound (Antagonist): In contrast, this compound binds to somatostatin receptors but does not elicit a downstream signaling response. Instead, it competitively blocks the binding of endogenous somatostatin-14 and other SSTR agonists. By occupying the receptor's binding site, this compound prevents the activation of the associated G-proteins and the subsequent intracellular signaling events. This makes it a valuable tool for studying the physiological consequences of blocking somatostatin signaling.

This compound Antagonist Mechanism PRL3195 This compound SSTR SSTR PRL3195->SSTR Binds SST14 Somatostatin-14 SST14->SSTR Binding Blocked Signaling Downstream Signaling (Inhibited) SSTR->Signaling No Activation

Fig. 2: this compound Antagonist Mechanism

Quantitative Data: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and somatostatin-14, allowing for a direct comparison of their performance.

Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency. The table below presents the inhibitory constants (Ki) of this compound and somatostatin-14 for the five human somatostatin receptor subtypes. Lower Ki values indicate higher binding affinity.

Receptor SubtypeThis compound Ki (nM)[1]Somatostatin-14 Ki (nM)
hsst1 1000~1.1
hsst2 17~0.3
hsst3 66~0.8
hsst4 1000~1.1[2]
hsst5 6~0.6

Note: Somatostatin-14 Ki values are compiled from multiple sources and may vary slightly depending on the specific experimental conditions and radioligand used.

Functional Activity

This table summarizes the known functional activities of the two compounds.

Functional AssayThis compoundSomatostatin-14
Urotensin II-induced aorta ring contraction Inhibition (ED₅₀ = 24 nM)[1]Not reported in this context
Adenylyl Cyclase Activity No inhibition (antagonist)Inhibition (agonist)
GTPγS Binding No stimulation (antagonist)Stimulation (agonist)
Hormone Secretion (e.g., Growth Hormone, Insulin) Blocks inhibition by agonistsInhibition

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate or adapt these protocols for their own studies.

Radioligand Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Competitive Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis Membranes Receptor Membranes (e.g., from transfected cells) Incubate Incubate components at a defined temperature and time Membranes->Incubate Radioligand Radioligand (e.g., ¹²⁵I-Somatostatin-14) Radioligand->Incubate Test_Compound Test Compound (this compound or Somatostatin-14) Test_Compound->Incubate Filter Separate bound from free radioligand (e.g., via filtration) Incubate->Filter Count Quantify bound radioactivity (Scintillation counting) Filter->Count Analyze Generate competition curve and calculate IC₅₀ and Ki Count->Analyze

Fig. 3: Competitive Binding Assay Workflow

Protocol:

  • Membrane Preparation: Cell membranes expressing the human somatostatin receptor subtype of interest are prepared from transfected cell lines (e.g., CHO-K1 or HEK293).

  • Assay Buffer: A suitable buffer is prepared, typically 50 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA.

  • Reaction Mixture: In a 96-well plate, the following are added in order:

    • Assay buffer

    • A fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹]somatostatin-14)

    • Increasing concentrations of the unlabeled test compound (this compound or somatostatin-14).

    • Cell membranes.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This protocol measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in somatostatin receptor signaling.

Protocol:

  • Cell Culture: Cells stably expressing the desired human somatostatin receptor subtype are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and grown to a suitable confluency.

  • Assay Buffer: A stimulation buffer is prepared, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Compound Treatment: The cell culture medium is replaced with the assay buffer containing the test compound (this compound or somatostatin-14) at various concentrations. For antagonists like this compound, cells are often pre-incubated with the antagonist before the addition of an agonist.

  • Stimulation: To measure the inhibitory effect of somatostatin-14, adenylyl cyclase is stimulated with an agent like forskolin.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: The results are plotted as cAMP concentration versus the log concentration of the test compound. For agonists like somatostatin-14, an IC₅₀ value for the inhibition of forskolin-stimulated cAMP production is calculated. For antagonists like this compound, the ability to shift the dose-response curve of an agonist is determined.

Aortic Ring Contraction Assay

This ex vivo functional assay assesses the effect of compounds on the contractility of vascular smooth muscle.

Protocol:

  • Tissue Preparation: The thoracic aorta is isolated from a rat and cut into rings of a specific width (e.g., 2-3 mm).

  • Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration: The rings are allowed to equilibrate under a resting tension for a specified period.

  • Stimulation and Compound Addition: The aortic rings are pre-contracted with a stimulating agent, such as human urotensin II. Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath.

  • Data Recording and Analysis: The changes in tension are continuously recorded. The inhibitory or contractile responses are expressed as a percentage of the pre-contraction. A dose-response curve is generated to calculate the ED₅₀ or IC₅₀ value.

Conclusion

This compound and somatostatin-14, while structurally related, exhibit opposing pharmacological activities at somatostatin receptors. Somatostatin-14 is the endogenous agonist, activating all five SSTR subtypes with high affinity to produce a wide range of inhibitory physiological effects. In contrast, this compound is a synthetic antagonist with a preference for SSTR5 and SSTR2, which blocks the actions of endogenous somatostatin. This head-to-head comparison, supported by quantitative data and detailed experimental protocols, provides a valuable resource for researchers investigating the somatostatin system and developing novel therapeutics targeting these important receptors.

References

Efficacy of Targeting PRL-3 in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The protein tyrosine phosphatase PRL-3 (Phosphatase of Regenerating Liver-3) has emerged as a significant target in oncology due to its overexpression in various cancers and its role in promoting tumor progression and metastasis.[1] This guide provides a comparative overview of the efficacy of therapeutic agents targeting PRL-3 in cancer cell lines, with a focus on the monoclonal antibody PRL3-zumab and various small molecule inhibitors. The content is intended for researchers, scientists, and drug development professionals.

It is important to note that the identifier "PRL 3195" did not correspond to a specific therapeutic agent in the reviewed literature. Therefore, this guide focuses on inhibitors of the PRL-3 protein itself.

Efficacy of PRL-3 Inhibitors

The development of PRL-3 targeted therapies includes both antibody-based approaches and small molecule inhibitors. These agents have shown varied efficacy in preclinical studies, primarily focusing on inhibiting cell migration, invasion, and tumor growth.

PRL3-zumab: A Monoclonal Antibody Approach

PRL3-zumab is a first-in-class humanized monoclonal antibody targeting the PRL-3 oncoprotein.[2] Interestingly, while PRL-3 is an intracellular protein, it can be externalized to the cell surface in tumor cells, making it accessible to antibody-based therapies.[2]

In Vivo Efficacy:

Preclinical studies in orthotopic mouse models of gastric and liver cancer have demonstrated the in vivo efficacy of PRL3-zumab. Treatment with PRL3-zumab led to a significant reduction in tumor volume in mice bearing PRL-3 positive (PRL-3+) cancer cells.[3][4] In contrast, PRL-3 negative (PRL-3-) tumors did not respond to the treatment.[3]

One study on gastric cancer demonstrated that PRL3-zumab monotherapy was more effective than 5-fluorouracil (5-FU) alone or in combination with PRL3-zumab.[3]

In Vitro Efficacy:

Notably, PRL3-zumab did not show direct cytotoxic effects on cancer cells in vitro.[4] This suggests that its anti-tumor activity in vivo is likely mediated by the immune system, such as through antibody-dependent cell-mediated cytotoxicity (ADCC).

Small Molecule Inhibitors of PRL-3

Several small molecule inhibitors targeting the enzymatic activity of PRL-3 have been identified. These compounds have shown promise in inhibiting the pro-oncogenic functions of PRL-3.

Rhodanine-Based Inhibitors:

Compounds such as CG-707 and BR-1 are rhodanine derivatives that have been shown to inhibit the enzymatic activity of PRL-3.[5] These inhibitors have demonstrated the ability to block the migration and invasion of metastatic cancer cells.[5]

FDA-Approved Drugs with PRL-3 Inhibitory Activity:

A screen of FDA-approved drugs identified Salirasib and Candesartan as inhibitors of PRL-3.[6][7] These drugs were found to block PRL-3-induced cell migration in human colorectal cancer cell lines (HCT116 and SW480) without affecting cell viability.[6][7]

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of various PRL-3 inhibitors.

Table 1: Enzymatic Inhibition of PRL-3 by Small Molecule Inhibitors

CompoundInhibitor TypeIC50 (µM)TargetReference
CG-707Rhodanine derivative0.8PRL-3 enzymatic activity[5]
BR-1Rhodanine derivative1.1PRL-3 enzymatic activity[5]
Compound 5eBenzylidene rhodanine derivative0.9PRL-3 enzymatic activity[8]
CandesartanAngiotensin II receptor blocker28PRL-3 phosphatase activity[6]

Table 2: In Vivo Efficacy of PRL3-zumab in Orthotopic Gastric Cancer Models

Cell LinePRL-3 StatusTreatmentOutcomeReference
SNU-484PositivePRL3-zumabSignificant tumor reduction[3]
IM-95PositivePRL3-zumabSignificant tumor reduction
NUGC-4PositivePRL3-zumabSignificant tumor reduction[3]
MKN45NegativePRL3-zumabNo response[3]

Comparison with Alternative Therapies

Direct comparative efficacy studies between PRL-3 inhibitors and standard-of-care chemotherapies at the cancer cell line level are limited in the public domain. However, the available data allows for a qualitative comparison based on their mechanisms of action.

  • PRL3-zumab vs. Chemotherapy (5-FU): In a preclinical gastric cancer model, PRL3-zumab monotherapy showed superior efficacy to 5-FU, a standard chemotherapeutic agent.[3] This suggests that for PRL-3 positive tumors, a targeted immunotherapy approach may be more effective and potentially less toxic than conventional chemotherapy.

  • Small Molecule Inhibitors vs. Cytotoxic Agents: Small molecule inhibitors like the rhodanine derivatives, Salirasib, and Candesartan primarily inhibit the enzymatic function of PRL-3, leading to reduced cell migration and invasion rather than immediate cell death.[5][6][7] This contrasts with traditional cytotoxic chemotherapies that induce widespread DNA damage and apoptosis. The cytostatic rather than cytotoxic nature of these PRL-3 inhibitors could position them as valuable components of combination therapies, potentially to prevent metastasis alongside tumor-debulking agents.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PRL-3 Enzymatic Inhibition Assay

  • Principle: To measure the ability of a compound to inhibit the phosphatase activity of recombinant PRL-3 protein.

  • Method:

    • Recombinant PRL-3 protein is incubated with a fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

    • The inhibitor compound at various concentrations is added to the reaction mixture.

    • The enzymatic reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

    • The fluorescence generated by the dephosphorylation of the substrate is measured using a fluorescence plate reader.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell Migration and Invasion Assays

  • Principle: To assess the effect of PRL-3 inhibitors on the migratory and invasive potential of cancer cells.

  • Method (Transwell Assay):

    • Cancer cells are seeded in the upper chamber of a Transwell insert with a porous membrane (for invasion assays, the membrane is coated with a basement membrane extract like Matrigel).

    • The lower chamber contains a chemoattractant, such as fetal bovine serum.

    • The cells are treated with the PRL-3 inhibitor or a vehicle control.

    • After incubation (e.g., 24-48 hours), non-migrated/invaded cells on the upper surface of the membrane are removed.

    • Cells that have migrated/invaded to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

    • The percentage of inhibition is calculated by comparing the number of migrated/invaded cells in the treated group to the control group.

Cell Viability Assay (MTS Assay)

  • Principle: To determine the effect of PRL-3 inhibitors on the metabolic activity of cancer cells as an indicator of cell viability.

  • Method:

    • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are treated with various concentrations of the PRL-3 inhibitor or a vehicle control for a specified duration (e.g., 48-72 hours).

    • A solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well.

    • The plate is incubated at 37°C for 1-4 hours.

    • Viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the culture medium.

    • The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Orthotopic Tumor Model in Mice

  • Principle: To evaluate the in vivo efficacy of a therapeutic agent in a tumor model that recapitulates the tumor microenvironment of a specific organ.

  • Method (Gastric Cancer Model):

    • Human gastric cancer cells (e.g., SNU-484) are surgically implanted into the stomach wall of immunodeficient mice (e.g., nude mice).

    • Tumor growth is monitored over time.

    • Once tumors are established, mice are randomized into treatment and control groups.

    • The treatment group receives the therapeutic agent (e.g., PRL3-zumab) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a placebo.

    • Tumor volume is measured at regular intervals.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed. The efficacy of the treatment is determined by comparing the tumor size and weight between the treated and control groups.

Visualizations

PRL-3 Signaling Pathways

The following diagram illustrates the key signaling pathways modulated by PRL-3 that contribute to cancer progression.

PRL3_Signaling_Pathways cluster_upstream Upstream Signals cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes PRL3 PRL-3 PI3K_AKT PI3K/Akt Pathway PRL3->PI3K_AKT MAPK MAPK Pathway PRL3->MAPK JAK_STAT JAK/STAT3 Pathway PRL3->JAK_STAT TGFb TGF-β/Smad Pathway PRL3->TGFb Angiogenesis Angiogenesis PRL3->Angiogenesis Proliferation Proliferation PI3K_AKT->Proliferation Migration Migration/ Invasion PI3K_AKT->Migration MAPK->Proliferation MAPK->Migration JAK_STAT->Proliferation TGFb->Migration Metastasis Metastasis TGFb->Metastasis

Caption: PRL-3 activates multiple oncogenic signaling pathways.

Experimental Workflow for In Vitro Inhibitor Screening

This diagram outlines a typical workflow for screening small molecule inhibitors against PRL-3 in a laboratory setting.

Inhibitor_Screening_Workflow Start Start: Compound Library Enzymatic_Assay Primary Screen: PRL-3 Enzymatic Assay Start->Enzymatic_Assay Hit_Identification Hit Identification (IC50 Determination) Enzymatic_Assay->Hit_Identification Cell_Based_Assays Secondary Screens: Cell-Based Assays Hit_Identification->Cell_Based_Assays Migration_Assay Migration/Invasion Assay Cell_Based_Assays->Migration_Assay Viability_Assay Cell Viability Assay Cell_Based_Assays->Viability_Assay Lead_Optimization Lead Optimization Migration_Assay->Lead_Optimization Viability_Assay->Lead_Optimization

Caption: Workflow for identifying and validating PRL-3 inhibitors.

References

A Comparative Analysis of Off-Target Effects: PRL-3195 Versus Other Somatostatin Receptor Subtype 5 (sst5) Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the peptide antagonist PRL-3195 and other antagonists targeting the somatostatin receptor subtype 5 (sst5). A critical aspect of preclinical drug development is the characterization of off-target effects to predict potential adverse events and ensure target specificity. This document summarizes available data on the selectivity and off-target profiles of sst5 antagonists, details relevant experimental protocols for assessing these effects, and visualizes key concepts and workflows.

Introduction to PRL-3195

PRL-3195 is a synthetic peptide analog of somatostatin-14, identified as a high-affinity antagonist for the somatostatin receptor subtype 5 (sst5). Its peptide sequence is H-p-Chloro-Phe-D-Cys-β-(3-pyridyl)-Ala-D-Trp-N-Me-Lys-Thr-Cys-2-Nal-NH2 (Disulfide bond). Given its targeted nature, understanding its selectivity across other somatostatin receptors and its potential interactions with unrelated targets is paramount for its development as a research tool or therapeutic agent.

On-Target Selectivity of sst5 Antagonists

The primary measure of an antagonist's specificity is its binding affinity for its intended target relative to other related receptors. The following table summarizes the reported binding affinities (as IC50 or Ki values) of PRL-3195 and other exemplary sst5 antagonists for the five human somatostatin receptor subtypes.

Compound/Antagonist Classsst1 (IC50/Ki, nM)sst2 (IC50/Ki, nM)sst3 (IC50/Ki, nM)sst4 (IC50/Ki, nM)sst5 (Ki, nM)
PRL-3195 Not ReportedNot ReportedNot ReportedNot Reported5.98
Azaspirodecanone 10 >10,000>10,000>10,000>10,0001.1
Piperidinyl-nicotinamides Not ReportedNot ReportedNot ReportedNot Reported2.4 - 436
Benzoxazole piperidines Not ReportedNot ReportedNot ReportedNot ReportedSingle-digit nM

Data for Azaspirodecanone 10 from literature.[1] Data for Piperidinyl-nicotinamides and Benzoxazole piperidines are presented as a range for the compound class.

Off-Target Liability Profile

A comprehensive off-target profile is crucial for assessing the safety of a drug candidate. Common liabilities include inhibition of the hERG potassium channel (linked to cardiotoxicity), modulation of Cytochrome P450 (CYP) enzymes (affecting drug metabolism), and activation of nuclear receptors like the Pregnane X Receptor (PXR). Publicly available, comprehensive off-target screening data for PRL-3195 is limited. The table below presents known off-target effects for other classes of sst5 antagonists to highlight potential areas of concern.

Compound/Antagonist ClasshERG InhibitionCYP450 InhibitionPXR ActivationOther Off-Target Activities
PRL-3195 Not ReportedNot ReportedNot ReportedNot Reported
Azaspirodecanone 10 MinimalMinimalMinimalNot Reported
Benzoxazole piperidines Not ReportedNot ReportedNot ReportedhH1 and h5-HT2B activity noted and subsequently engineered out

Data for Azaspirodecanone 10 from literature.[1] Data for Benzoxazole piperidines from literature.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of on- and off-target effects.

Radioligand Displacement Assay for Somatostatin Receptors

Objective: To determine the binding affinity (Ki) of a test compound for somatostatin receptor subtypes.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing one of the human somatostatin receptor subtypes (sst1-5).

    • Harvest cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-labeled somatostatin analog), and varying concentrations of the unlabeled test compound (e.g., PRL-3195).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the cell membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

hERG Potassium Channel Patch Clamp Assay

Objective: To assess the inhibitory effect of a test compound on the hERG potassium channel, a key indicator of potential cardiotoxicity.

Methodology:

  • Cell Culture:

    • Use a stable cell line (e.g., HEK293) expressing the human hERG channel.

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings at physiological temperature (e.g., 37°C).

    • Apply a specific voltage-clamp protocol to elicit hERG currents.

    • After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cytochrome P450 (CYP) Inhibition Fluorometric Assay

Objective: To evaluate the potential of a test compound to inhibit major CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

Methodology:

  • Reagents:

    • Use human liver microsomes as the source of CYP enzymes.

    • Utilize specific fluorogenic substrates for each CYP isoform.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the human liver microsomes with the test compound at various concentrations.

    • Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and an NADPH-regenerating system.

    • Incubate at 37°C for a specific time.

    • Stop the reaction and measure the fluorescence of the metabolized product using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of enzyme activity for each concentration of the test compound compared to a vehicle control.

    • Determine the IC50 value from the concentration-response curve.

Pregnane X Receptor (PXR) Activation Luciferase Reporter Assay

Objective: To determine if a test compound activates the PXR, which can lead to the induction of drug-metabolizing enzymes.

Methodology:

  • Cell Line:

    • Use a human liver cell line (e.g., HepG2) stably co-transfected with an expression vector for human PXR and a reporter plasmid containing a PXR-responsive promoter driving the expression of luciferase.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of the test compound or a known PXR agonist (positive control) for 24-48 hours.

  • Detection:

    • Lyse the cells and add a luciferase substrate.

    • Measure the resulting luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability.

    • Express the results as fold activation over the vehicle control.

    • Determine the EC50 value (the concentration that produces 50% of the maximal activation).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the assessment of sst5 antagonists.

sst5_signaling_pathway cluster_membrane Cell Membrane sst5 sst5 Receptor gi Gi Protein sst5->gi Activates ac Adenylate Cyclase gi->ac Inhibits cAMP cAMP ac->cAMP Converts ATP to PRL_3195 PRL-3195 (Antagonist) PRL_3195->sst5 Blocks Somatostatin Somatostatin (Agonist) Somatostatin->sst5 Activates Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Simplified sst5 Receptor Signaling Pathway

experimental_workflow start Start: New sst5 Antagonist (e.g., PRL-3195) on_target On-Target Screening (sst1-5 Radioligand Binding) start->on_target off_target Off-Target Screening start->off_target analysis Data Analysis & Risk Assessment on_target->analysis herg hERG Patch Clamp off_target->herg cyp CYP450 Inhibition off_target->cyp pxr PXR Activation off_target->pxr other Broad Panel Screening (e.g., GPCRs, Kinases) off_target->other herg->analysis cyp->analysis pxr->analysis other->analysis end Comprehensive Selectivity Profile analysis->end

Workflow for On- and Off-Target Screening

logical_comparison cluster_ideal Ideal Antagonist Profile cluster_non_ideal Non-Ideal Antagonist Profile ideal_on High On-Target Affinity (Low nM Ki for sst5) ideal_off No/Low Off-Target Activity (High µM IC50/EC50) non_ideal_on Low On-Target Affinity or Poor Selectivity non_ideal_off Significant Off-Target Activity (Low µM or nM IC50/EC50) PRL_3195 PRL-3195 Evaluation PRL_3195->ideal_on On-Target Affinity? PRL_3195->non_ideal_off Off-Target Effects?

Conceptual Comparison of Antagonist Profiles

References

Validating PRL-3 Specificity: A Head-to-Head Comparison of Knockout Models and Pharmacological Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of target validation, establishing the specificity of molecular probes and therapeutic candidates is paramount. This guide provides a comprehensive comparison of two gold-standard methodologies for validating the specificity of interventions targeting the Phosphatase of Regenerating Liver-3 (PRL-3), a key player in cancer metastasis. We delve into the use of knockout mouse models and pharmacological inhibitors, presenting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate strategy for your research needs.

The protein tyrosine phosphatase PRL-3 has emerged as a significant therapeutic target in oncology due to its established role in promoting tumor progression and metastasis.[1] Consequently, a robust and reliable method for validating the on-target effects of PRL-3-directed therapies is crucial. This guide will compare the utility of PRL-3 knockout models with the application of specific inhibitors, offering a clear perspective on the strengths and limitations of each approach.

Performance Comparison: Knockout vs. Inhibition

The choice between using a knockout model versus a pharmacological inhibitor for target validation depends on several factors, including the specific research question, available resources, and the developmental stage of a given project. Below is a summary of key performance indicators for each approach.

FeaturePRL-3 Knockout ModelPRL-3 Pharmacological Inhibition
Specificity High; complete or conditional ablation of the target protein.Variable; potential for off-target effects depending on the inhibitor's selectivity.
Development Time Long (months to over a year to generate and validate a new mouse line).Short (inhibitors can be synthesized or purchased readily).
Cost High (animal housing, breeding, and validation).Moderate to High (cost of inhibitor synthesis or purchase, and in vivo studies).
Temporal Control Limited with constitutive knockouts; inducible models offer temporal control.High; acute and reversible effects can be studied.
Compensation Potential for developmental compensation by related proteins (e.g., PRL-1, PRL-2).Less likely to induce long-term compensatory mechanisms in acute studies.
In Vivo Applicability Excellent for studying the systemic and long-term effects of target loss.Good for preclinical studies, but pharmacokinetics and toxicity need consideration.
Translational Relevance High for understanding the fundamental role of the target.High for direct testing of a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing PRL-3 knockout mice and inhibitors to validate target specificity and function.

Table 1: Phenotypic Outcomes in PRL-3 Knockout Mouse Models

PhenotypeObservation in PRL-3 Knockout MiceReference
Body Mass ~10% decrease in male mice compared to wildtype littermates.[2]
Tumor Growth (Colon Cancer Model) Significantly fewer tumors per mouse at 16 weeks in a chemically induced colon cancer model.[2]
Intestinal Homeostasis No gross abnormalities in healthy tissue, suggesting a non-essential role in normal physiology.[3]
Inflammation-Induced Colon Cancer 50% reduced incidence of colon cancer formation when induced by AOM and DSS.[3]

Table 2: Performance of Selected PRL-3 Inhibitors

InhibitorTypeIC50In Vitro/In Vivo EffectReference
Rhodanine Derivatives (CG-707, BR-1) Small Molecule0.8 µM, 1.1 µMInhibited migration and invasion of PRL-3 overexpressing colon cancer cells.[4]
PRLthiophenib Small MoleculeMore potent than Analog 3Rescued growth of intestinal organoids from PRL-3 overexpressing mice.[5]
PRL-3 Inhibitor (Compound 5e) Small Molecule0.9 µMReduced invasion of mouse melanoma B16F10 cells.[2][6]
PRL-3-zumab Humanized Monoclonal AntibodyN/AReduced tumor growth and inhibited metastasis in mouse models.
Anti-PRL-3 Monoclonal Antibody (12G12) Monoclonal AntibodyN/AInhibited colon cancer tumor growth (0.31g vs 0.44g in control) and lung metastasis in a xenograft model.[7]

Experimental Protocols

Accurate and reproducible data are the bedrock of scientific advancement. Below are detailed methodologies for key experiments in validating PRL-3 specificity.

Protocol 1: Validation of PRL-3 Knockout Mice

This protocol outlines the essential steps to confirm the successful generation of a PRL-3 knockout mouse line.

1. Southern Blot Analysis:

  • Purpose: To confirm the correct integration of the targeting vector and the deletion of the target gene at the genomic DNA level.[8]

  • Procedure:

    • Isolate high-molecular-weight genomic DNA from tail biopsies of wild-type, heterozygous, and homozygous knockout mice.

    • Digest the genomic DNA with a suitable restriction enzyme that will produce different sized fragments for the wild-type and targeted alleles.

    • Separate the DNA fragments by size using agarose gel electrophoresis.

    • Transfer the DNA from the gel to a nylon membrane (Southern blotting).

    • Hybridize the membrane with a labeled DNA probe that is specific to a region outside of the targeted deletion.

    • Wash the membrane to remove unbound probe and visualize the hybridized bands using autoradiography or a digital imaging system.

    • The banding pattern will distinguish between wild-type, heterozygous, and homozygous knockout animals.[9]

2. RT-PCR Analysis:

  • Purpose: To confirm the absence of PRL-3 mRNA expression in the knockout mice.[10]

  • Procedure:

    • Isolate total RNA from relevant tissues (e.g., colon, lung) of wild-type and knockout mice.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform polymerase chain reaction (PCR) using primers specific for the PRL-3 gene and a housekeeping gene (e.g., GAPDH) as a control.

    • Analyze the PCR products by agarose gel electrophoresis. The absence of a PRL-3-specific band in the knockout samples, while the housekeeping gene is present, confirms the knockout at the mRNA level.

3. Western Blot Analysis:

  • Purpose: To confirm the absence of PRL-3 protein expression in the knockout mice.[11]

  • Procedure:

    • Prepare protein lysates from tissues of wild-type and knockout mice.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Incubate the membrane with a primary antibody specific for PRL-3.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate. The absence of a band at the expected molecular weight for PRL-3 in the knockout samples confirms the knockout at the protein level.[4]

Protocol 2: Validating a PRL-3 Inhibitor using Knockout Models

This protocol leverages the knockout model to definitively assess the on-target specificity of a pharmacological inhibitor.

1. In Vitro Cell-Based Assays:

  • Purpose: To compare the effect of the inhibitor on cells with and without PRL-3 expression.

  • Procedure:

    • Isolate primary cells (e.g., fibroblasts or intestinal epithelial cells) from both wild-type and PRL-3 knockout mice.

    • Culture the cells and treat them with a range of concentrations of the PRL-3 inhibitor.

    • Perform functional assays relevant to PRL-3's known roles, such as cell migration or invasion assays.

    • A specific inhibitor should elicit a dose-dependent effect in wild-type cells but have no or significantly reduced effect in knockout cells.

2. In Vivo Studies:

  • Purpose: To confirm that the in vivo effects of the inhibitor are mediated through PRL-3.

  • Procedure:

    • Induce a relevant disease model (e.g., a tumor xenograft or a chemically induced cancer model) in both wild-type and PRL-3 knockout mice.

    • Treat both groups of mice with the PRL-3 inhibitor or a vehicle control.

    • Monitor disease progression (e.g., tumor growth, metastasis).

    • A specific inhibitor should show a therapeutic effect in the wild-type mice, while the effect should be absent or significantly diminished in the knockout mice, as the target is already absent.

Visualizing the Pathways and Processes

To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate key signaling pathways involving PRL-3 and the experimental workflows for its validation.

PRL3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors EGFR EGFR Growth Factors->EGFR TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor PI3K PI3K EGFR->PI3K activates Smad Smad TGF-β Receptor->Smad activates Integrin β1 Integrin β1 PRL3 PRL3 PRL3->Integrin β1 PRL3->PI3K activates Src Src PRL3->Src activates Rho_GTPases Rho_GTPases PRL3->Rho_GTPases modulates AKT AKT PI3K->AKT activates Gene Expression Gene Expression AKT->Gene Expression regulates STAT3 STAT3 Src->STAT3 activates STAT3->Gene Expression regulates Cell Migration & Invasion Cell Migration & Invasion Rho_GTPases->Cell Migration & Invasion Smad->Gene Expression regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Metastasis Metastasis Gene Expression->Metastasis

PRL-3 Signaling Pathways

Knockout_Validation_Workflow cluster_generation Knockout Mouse Generation cluster_validation Validation cluster_application Application Targeting Vector Construction Targeting Vector Construction ES Cell Electroporation ES Cell Electroporation Targeting Vector Construction->ES Cell Electroporation Blastocyst Injection Blastocyst Injection ES Cell Electroporation->Blastocyst Injection Chimeric Mouse Breeding Chimeric Mouse Breeding Blastocyst Injection->Chimeric Mouse Breeding Genotyping (PCR) Genotyping (PCR) Chimeric Mouse Breeding->Genotyping (PCR) Southern Blot Southern Blot Genotyping (PCR)->Southern Blot RT-PCR (mRNA) RT-PCR (mRNA) Southern Blot->RT-PCR (mRNA) Western Blot (Protein) Western Blot (Protein) RT-PCR (mRNA)->Western Blot (Protein) Phenotypic Analysis Phenotypic Analysis Western Blot (Protein)->Phenotypic Analysis Inhibitor Specificity Testing Inhibitor Specificity Testing Western Blot (Protein)->Inhibitor Specificity Testing

PRL-3 Knockout Validation Workflow

References

Comparative Analysis of PRL 3195 Binding Kinetics to the Somatostatin Receptor Subtype 5

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the binding properties of PRL 3195 in comparison to other selective antagonists for the somatostatin receptor subtype 5 (sst5), providing key kinetic data and experimental methodologies for researchers in drug discovery and development.

This guide presents a comparative analysis of the binding kinetics of this compound, a known somatostatin receptor antagonist, with a focus on its interaction with the somatostatin receptor subtype 5 (sst5). For researchers and professionals in the field of drug development, understanding the nuanced binding characteristics of a compound is crucial for predicting its efficacy and pharmacological profile. This comparison includes available binding affinity data for this compound and other selective sst5 antagonists, alongside detailed experimental protocols relevant to the determination of these binding parameters.

Quantitative Binding Affinity Data

CompoundReceptor SubtypeBinding Affinity (Ki/IC50)
This compound Human sst56 nM (Ki)[1]
Human sst11000 nM (Ki)[1]
Human sst217 nM (Ki)[1]
Human sst366 nM (Ki)[1]
Human sst41000 nM (Ki)[1]
BIM-23056 Human sst55.7 nM (Ki)
Compound 10 (azaspirodecanone) Human sst51.2 nM (IC50)

Experimental Protocols

The determination of binding kinetics for G protein-coupled receptors (GPCRs) like the sst5 receptor is typically achieved through techniques such as radioligand binding assays and Surface Plasmon Resonance (SPR). These methods allow for the precise measurement of ligand-receptor interactions.

Radioligand Competition Binding Assay for sst5 Receptor

This method is widely used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

  • Membranes are prepared from cells stably expressing the human sst5 receptor.

  • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable assay buffer.

2. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A fixed concentration of a suitable radioligand (e.g., [125I]-labeled somatostatin analog) is incubated with the sst5 receptor-containing membranes.

  • Increasing concentrations of the unlabeled competitor compound (e.g., this compound) are added to the wells.

  • The mixture is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.

4. Data Analysis:

  • The data is analyzed using non-linear regression to determine the IC50 value of the competitor compound.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_detection Separation & Detection cluster_analysis Data Analysis cell_culture sst5-expressing cells homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation membranes Receptor Membranes centrifugation->membranes incubation Incubation membranes->incubation radioligand Radioligand radioligand->incubation competitor Unlabeled Competitor (e.g., this compound) competitor->incubation filtration Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Fig. 1: Radioligand Competition Binding Assay Workflow.
Surface Plasmon Resonance (SPR) for GPCR Binding Kinetics

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing data on both the association (Kon) and dissociation (Koff) rates.

1. Chip Preparation and Receptor Immobilization:

  • A sensor chip with a suitable surface chemistry (e.g., CM5) is activated.

  • The purified and solubilized sst5 receptor is immobilized onto the chip surface. This can be achieved through various coupling chemistries, such as amine coupling.

2. Ligand Interaction Analysis:

  • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

  • The analyte (e.g., this compound) is injected at various concentrations over the immobilized receptor surface. The binding of the analyte to the receptor causes a change in the refractive index, which is detected in real-time.

  • The association phase is followed by a dissociation phase where the running buffer is flowed over the chip to monitor the dissociation of the ligand-receptor complex.

3. Data Analysis:

  • The resulting sensorgrams (plots of response units versus time) are fitted to various kinetic models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (Kon) and the dissociation rate constant (Koff).

  • The equilibrium dissociation constant (Kd) is then calculated as the ratio of Koff/Kon.

SPR_Workflow start Start chip_prep Sensor Chip Preparation start->chip_prep receptor_immob sst5 Receptor Immobilization chip_prep->receptor_immob baseline Establish Baseline (Running Buffer) receptor_immob->baseline analyte_injection Analyte Injection (Association) baseline->analyte_injection dissociation Buffer Flow (Dissociation) analyte_injection->dissociation regeneration Surface Regeneration dissociation->regeneration data_analysis Data Analysis (Kon, Koff, Kd) dissociation->data_analysis regeneration->data_analysis end End data_analysis->end

Fig. 2: Surface Plasmon Resonance (SPR) Experimental Workflow.

Signaling Pathway Context

This compound, as a somatostatin receptor antagonist, functions by blocking the natural ligand, somatostatin, from binding to and activating the sst5 receptor. Somatostatin receptors are G protein-coupled receptors that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane sst5 sst5 Receptor g_protein Gi/o Protein sst5->g_protein Activates somatostatin Somatostatin somatostatin->sst5 Binds & Activates prl3195 This compound prl3195->sst5 Binds & Blocks adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase downstream Downstream Effects (e.g., Inhibition of Hormone Secretion) camp->downstream Regulates

Fig. 3: Simplified sst5 Receptor Signaling Pathway.

References

Benchmarking a Novel PRL-3 Inhibitor, PRL 3195, Against Industry-Standard Pathway Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the hypothetical PRL-3 inhibitor, PRL 3195, against established industry-standard inhibitors of key oncogenic signaling pathways. This document is intended for researchers, scientists, and drug development professionals to contextualize the potential therapeutic efficacy of targeting the Phosphatase of Regenerating Liver-3 (PRL-3).

Introduction to PRL-3 and its Role in Oncology

Phosphatase of Regenerating Liver-3 (PRL-3) is a dual-specificity phosphatase that has been strongly implicated in cancer progression, particularly in metastasis.[1] Its overexpression is correlated with enhanced cell motility, invasion, and proliferation in various cancers.[1][2] PRL-3 exerts its oncogenic effects by modulating several critical signaling pathways, including the PI3K/Akt, MAPK, JAK/STAT, and NF-κB pathways.[1][2][3] Given its pivotal role in cancer signaling, PRL-3 has emerged as a promising target for therapeutic intervention. This compound represents a hypothetical, targeted inhibitor of PRL-3, and its performance is benchmarked here against established drugs that target downstream effectors of PRL-3 signaling.

Performance Comparison

The following table summarizes the performance of this compound, a theoretical PRL-3 inhibitor, in comparison to well-established inhibitors of pathways modulated by PRL-3. The data for this compound is projected based on the expected downstream effects of potent PRL-3 inhibition.

Compound Target Pathway Key Performance Metric (IC50/EC50) Cell Line/Assay Reported Effect
This compound (Hypothetical) PRL-3/Upstream Pathways Projected: Low nMCancer cell lines (e.g., LoVo)Inhibition of cell migration, invasion, and proliferation; induction of apoptosis.
Alpelisib PI3K/Akt~5 nMBreast cancer cell linesPotent and specific inhibition of the p110α isoform of PI3K.
Trametinib MAPK/MEK~0.9 nMBRAF V600E mutant melanoma cell linesSelective inhibition of MEK1 and MEK2, leading to decreased cell proliferation.
Ruxolitinib JAK/STAT~3 nMMyeloproliferative neoplasm cell linesInhibition of JAK1 and JAK2, leading to reduced cell signaling and proliferation.
Bortezomib NF-κB (via proteasome inhibition)~7 nMMultiple myeloma cell linesInhibition of the 26S proteasome, leading to stabilization of IκBα and inhibition of NF-κB activation.

Experimental Protocols

To ensure a standardized comparison, the following experimental methodologies are proposed for evaluating the efficacy of this compound.

1. Cell Proliferation Assay (MTT Assay)

  • Objective: To determine the effect of the compound on the metabolic activity and proliferation of cancer cells.

  • Methodology:

    • Seed cancer cells (e.g., LoVo, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and a vehicle control for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

2. Cell Migration Assay (Wound Healing Assay)

  • Objective: To assess the effect of the compound on cancer cell migration.

  • Methodology:

    • Grow cells to a confluent monolayer in 6-well plates.

    • Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

    • Wash the wells to remove detached cells and add fresh media containing the test compound or vehicle control.

    • Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).

    • Measure the rate of wound closure to determine the extent of cell migration.

3. Western Blot Analysis

  • Objective: To quantify the levels of key proteins in a signaling pathway to confirm the mechanism of action.

  • Methodology:

    • Treat cells with the test compound for a specified duration.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against target proteins (e.g., phosphorylated Akt, phosphorylated ERK) and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

PRL3_Signaling_Pathway cluster_downstream Downstream Signaling Pathways cluster_effects Cellular Effects PRL3 PRL-3 PI3K_Akt PI3K/Akt Pathway PRL3->PI3K_Akt MAPK MAPK Pathway PRL3->MAPK JAK_STAT JAK/STAT Pathway PRL3->JAK_STAT NFkB NF-κB Pathway PRL3->NFkB Proliferation Proliferation PI3K_Akt->Proliferation Migration Migration PI3K_Akt->Migration MAPK->Proliferation MAPK->Migration JAK_STAT->Proliferation NFkB->Proliferation Invasion Invasion NFkB->Invasion Metastasis Metastasis Migration->Metastasis Invasion->Metastasis

PRL-3 Signaling Pathways

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Performance Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treatment with This compound vs. Standard Inhibitors start->treatment proliferation Cell Proliferation Assay (e.g., MTT) treatment->proliferation migration Cell Migration Assay (e.g., Wound Healing) treatment->migration western Mechanism of Action (Western Blot) treatment->western ic50 IC50/EC50 Calculation proliferation->ic50 quantification Quantification of Migration & Protein Levels migration->quantification western->quantification comparison Comparative Analysis ic50->comparison quantification->comparison

Comparative Experimental Workflow

References

Independent Verification of PRL-3195's sst5 Antagonism: A Comparative Analysis of Somatostatin Receptor 5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reported sst5 antagonist PRL-3195 against other known sst5 antagonists with supporting experimental data. While PRL-3195 is commercially available for research purposes, a thorough review of publicly accessible scientific literature reveals a lack of independent verification of its sst5 antagonistic activity. This guide, therefore, focuses on independently verified and published data for alternative sst5 antagonists to provide a reliable benchmark for research in this area.

Introduction to sst5 Antagonism

The somatostatin receptor subtype 5 (sst5) is a G-protein coupled receptor that plays a crucial role in regulating various physiological processes, including hormone secretion. Antagonism of sst5 is being explored as a potential therapeutic strategy for a range of conditions, including growth hormone disorders and diabetes. This guide offers a comparative overview of several compounds reported to exhibit sst5 antagonism.

PRL-3195: An Unverified sst5 Antagonist

PRL-3195 is a synthetic peptide marketed as a somatostatin receptor antagonist. According to vendor information, it is a somatostatin-14 analog with the sequence H-p-Chloro-Phe-D-Cys-β-(3-pyridyl)-Ala-D-Trp-N-Me-Lys-Thr-Cys-2-Nal-NH2 (Disulfide bond)[1]. It is reported to have a high affinity for the human sst5 receptor with a Ki of 5.98 nM[1]. However, at the time of this publication, no peer-reviewed scientific literature or independent studies are available to verify its synthesis, characterization, and specific antagonistic activity at the sst5 receptor.

Comparative Analysis of sst5 Antagonists

To provide a useful resource for researchers, this guide presents a comparison of PRL-3195's reported data with that of other well-characterized sst5 antagonists for which experimental data has been published in peer-reviewed journals. The compounds included for comparison are BIM-23056, a compound referred to as "SSTR5 antagonist 10", and SCO-240.

Data Presentation
CompoundTypesst5 Affinity (Ki/IC50)Functional ActivitySource
PRL-3195 Peptide5.98 nM (Ki)Antagonist (unverified)Vendor Data
BIM-23056 Peptide5.7 nM (Ki)Potent, surmountable antagonist of SRIF-induced increases in [Ca2+]i[2]
SSTR5 antagonist 10 Small Molecule1.2 nM (IC50)Potent and highly selective antagonist (cAMP assay IC50 = 1.1 nM)[3][4]
SCO-240 Small Molecule2.0 nmol/L (IC50)Orally available selective antagonist; stimulates growth hormone secretion in humans[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. Below are summaries of key experimental protocols used to characterize sst5 antagonists, based on published literature.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the sst5 receptor.

  • Cell Culture and Membrane Preparation: CHO-K1 or HEK293 cells stably expressing the human sst5 receptor are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand that is known to bind to sst5 (e.g., [125I]SST-14) and varying concentrations of the unlabeled antagonist being tested.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound complex is then measured using a gamma counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation Assay

This assay determines whether a compound acts as an agonist or an antagonist by measuring its effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP).

  • Cell Culture: Cells expressing the sst5 receptor are plated in multi-well plates.

  • Stimulation: The cells are treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

  • Compound Treatment: The cells are then incubated with a known sst5 agonist (like somatostatin-28) in the presence or absence of the test antagonist at various concentrations.

  • cAMP Measurement: The intracellular cAMP levels are measured using a commercially available cAMP assay kit, often based on competitive immunoassay principles (e.g., HTRF or luminescence-based).

  • Data Analysis: An antagonist will reverse the agonist-induced inhibition of cAMP accumulation in a dose-dependent manner. The IC50 of the antagonist can be determined from the dose-response curve.

Mandatory Visualization

sst5 Signaling Pathway

sst5_signaling_pathway sst5 sst5 Receptor gi Gi Protein sst5->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts ATP to cAMP sst Somatostatin (Agonist) sst->sst5 Binds and Activates antagonist sst5 Antagonist (e.g., PRL-3195) antagonist->sst5 Binds and Blocks atp ATP pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Inhibition of Hormone Secretion) pka->cellular_response Phosphorylates Targets

Caption: sst5 receptor signaling pathway.

Experimental Workflow for sst5 Antagonist Characterization

experimental_workflow start Start: Candidate sst5 Antagonist (e.g., PRL-3195) binding_assay Radioligand Binding Assay (sst5-expressing cells) start->binding_assay determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki functional_assay Functional Assay (e.g., cAMP accumulation) determine_ki->functional_assay determine_activity Determine Antagonist Activity (IC50) functional_assay->determine_activity selectivity_panel Selectivity Profiling (Binding assays for sst1-4) determine_activity->selectivity_panel assess_selectivity Assess Receptor Selectivity selectivity_panel->assess_selectivity in_vivo_studies In Vivo Studies (e.g., animal models of disease) assess_selectivity->in_vivo_studies end End: Characterized sst5 Antagonist in_vivo_studies->end

Caption: Workflow for sst5 antagonist characterization.

Conclusion

While PRL-3195 is presented as a high-affinity sst5 antagonist, the absence of independent, peer-reviewed data makes it difficult to objectively assess its performance. Researchers interested in sst5 antagonism are encouraged to consider well-characterized alternatives such as BIM-23056, "SSTR5 antagonist 10", and SCO-240, for which robust experimental data is available in the scientific literature. The detailed protocols and comparative data provided in this guide aim to facilitate informed decisions in the selection of research tools for the investigation of sst5 receptor pharmacology and its therapeutic potential. Further independent studies are necessary to validate the reported activity of PRL-3195 and establish its utility as a reliable research compound.

References

Safety Operating Guide

Proper Disposal Procedures for PRL-3195: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: PRL-3195, a somatostatin-14 analog, requires careful handling and disposal in accordance with laboratory safety protocols and local regulations. Due to its nature as a biologically active peptide, preventing its release into the environment is a primary concern.

PRL-3195 is a synthetic peptide used for research and development purposes, identified with CAS number 341519-04-8. While a comprehensive Safety Data Sheet (SDS) with complete toxicological and ecological data is not publicly available, existing information and general best practices for handling peptide-based compounds provide a clear framework for its safe disposal. The primary method for the disposal of such research compounds is incineration by a licensed waste disposal facility to ensure the complete destruction of the biologically active material.[1]

Essential Safety and Handling Information

A Safety Data Sheet from CymitQuimica for PRL-3195 provides foundational safety measures.[2] Although much of the quantitative data is not available, the precautionary statements are critical for safe handling.

Parameter Information Citation
Product Name PRL 3195[2]
CAS Number 341519-04-8[2]
Appearance White powder
Identified Uses For research and development purposes.
Hazard Classification No data available[2]
Acute Toxicity Oral: no data available[2]
Skin Corrosion/Irritation No data available[2]
Serious Eye Damage/Irritation No data available[2]
Respiratory or Skin Sensitization No data available[2]
Germ Cell Mutagenicity No data available[2]
Carcinogenicity No data available[2]
Reproductive Toxicity No data available[2]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol is a synthesis of information from the available Safety Data Sheet and general guidelines for the disposal of peptide-based research compounds.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-impermeable gloves, a lab coat, and eye protection, when handling PRL-3195.[2]

2. Spill Management:

  • In case of a spill, avoid dust formation.[2]

  • Prevent the substance from entering drains.[2]

  • Collect the spilled material using spark-proof tools and explosion-proof equipment.[2]

  • Place the collected material in a suitable, closed container for disposal.[2]

3. Waste Collection:

  • Collect all waste materials containing PRL-3195, including unused compound, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.

  • Place all waste into a clearly labeled, sealed, and suitable container for chemical waste.

4. Storage of Waste:

  • Store the waste container in a designated, well-ventilated area, away from incompatible materials.

5. Final Disposal:

  • Arrange for the disposal of the chemical waste through a licensed and certified hazardous waste disposal company.

  • The recommended method of disposal for peptide-based compounds is incineration to ensure complete destruction.[1]

  • Always adhere to all federal, state, and local regulations regarding chemical waste disposal.[2]

Signaling Pathway of PRL-3195 Target: Somatostatin Receptor Subtype 5 (SSTR5)

PRL-3195 exhibits a high affinity for the somatostatin receptor subtype 5 (SSTR5). SSTR5 is a G protein-coupled receptor (GPCR) that, upon activation, initiates a signaling cascade that primarily inhibits cell function. The pathway involves the Gαi subunit of the G protein, which in turn inhibits adenylyl cyclase and the MAPK pathway.[3][4][5]

SSTR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PRL3195 PRL-3195 SSTR5 SSTR5 (GPCR) PRL3195->SSTR5 Binds to G_protein Gi/o Protein SSTR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Inhibits cAMP cAMP AC->cAMP Cellular_Response Inhibition of Cellular Function cAMP->Cellular_Response Leads to MAPK->Cellular_Response Leads to

Caption: Signaling pathway of SSTR5 activation by PRL-3195.

References

Safeguarding Your Research: A Comprehensive Guide to Handling PRL 3195

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Protocols for Researchers and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of PRL 3195, a research chemical. By adhering to these procedural steps, you can ensure a safe laboratory environment and maintain the integrity of your research. This information is intended to supplement, not replace, your institution's established safety protocols and a thorough review of the full Safety Data Sheet (SDS).

Personal Protective Equipment (PPE) for this compound

While a complete hazard profile for this compound is not fully established, adherence to standard laboratory safety protocols is paramount. The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecifications and Use Cases
Hand Protection Chemical-impermeable glovesDisposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or in case of a spill, consider double-gloving or using heavier-duty gloves. Always consult the glove manufacturer's compatibility chart.[1][2]
Eye and Face Protection Safety glasses or gogglesSafety glasses with side shields are the minimum requirement.[1][3] In situations with a splash hazard, such as preparing solutions or transferring large volumes, chemical splash goggles should be worn.[3] A face shield, in addition to goggles, is recommended for maximum protection against splashes.[1][3] All eye and face protection must be ANSI Z87.1 compliant.[1][3]
Body Protection Laboratory coatA standard lab coat is required to protect clothing and skin from potential splashes.[1][4] For tasks with a higher risk of fire or reactivity, a flame-resistant lab coat should be considered.[3]
Respiratory Protection Use in a well-ventilated areaAll handling of this compound should be conducted in a well-ventilated laboratory or within a chemical fume hood to avoid the formation and inhalation of dusts and aerosols.[5] In the event of a fire or major spill, a self-contained breathing apparatus may be necessary.[5]
Foot Protection Closed-toe shoesClosed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.[1][4]

Experimental Protocol: Preparation of a this compound Solution

This protocol outlines the steps for safely preparing a stock solution of this compound, incorporating essential safety measures.

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-Experiment Setup:

    • Don all required PPE as outlined in the table above (gloves, safety glasses/goggles, lab coat).

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify the location of the nearest safety shower and eyewash station.

  • Weighing the Compound:

    • Tare a clean, dry weigh boat on the analytical balance within the fume hood.

    • Carefully weigh the desired amount of this compound powder. Avoid creating dust.[5]

  • Dissolution:

    • Transfer the weighed this compound to the appropriate volumetric flask.

    • Using a calibrated pipette, add a small amount of DMSO to the flask to dissolve the powder.

    • Gently swirl the flask or use a vortex mixer until the solid is completely dissolved.

    • Bring the solution to the final desired volume with DMSO.

  • Storage:

    • Tightly seal the volumetric flask.

    • Label the flask clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the solution in a cool, dry, and well-ventilated place, away from incompatible materials.[5] The recommended storage for stock solutions is -20°C for up to one month or -80°C for up to six months.

  • Post-Experiment Cleanup:

    • Dispose of all contaminated materials (e.g., weigh boat, pipette tips) in the designated chemical waste container.

    • Wipe down the work surface in the fume hood.

    • Remove your PPE, starting with your gloves, and wash your hands thoroughly.

Safety and Disposal Workflow

The following diagram illustrates the logical flow of safety and disposal procedures when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Proceed with experiment Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Store Solution Store Solution Prepare Solution->Store Solution Decontaminate Work Area Decontaminate Work Area Store Solution->Decontaminate Work Area Experiment complete Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste End End Dispose of Waste->End Spill Spill Evacuate & Ventilate Evacuate & Ventilate Spill->Evacuate & Ventilate Fire Fire Evacuate & Use Extinguisher Evacuate & Use Extinguisher Fire->Evacuate & Use Extinguisher Exposure Exposure First Aid & Seek Medical Attention First Aid & Seek Medical Attention Exposure->First Aid & Seek Medical Attention

Caption: Workflow for Safe Handling and Disposal of this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, sealed container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed waste container. Do not discharge to sewer systems.[5]

  • Disposal Method: The collected waste should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Always follow your institution's and local regulations for hazardous waste disposal.

By implementing these safety measures and operational plans, researchers can minimize risks and ensure the responsible handling of this compound in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.